Product packaging for 8-(4-Nitrophenyl) Bodipy(Cat. No.:CAS No. 321895-92-5)

8-(4-Nitrophenyl) Bodipy

Cat. No.: B565145
CAS No.: 321895-92-5
M. Wt: 369.179
InChI Key: KLOBFISWMKJVIP-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of BODIPY Fluorophore Research

BODIPY dyes represent a prominent class of organic fluorophores first synthesized in 1968. nih.gov They are renowned for their exceptional photophysical properties, which often surpass those of traditional dyes like fluorescein (B123965) and rhodamine. nih.govthermofisher.com Key characteristics include strong and sharp absorption and emission bands in the visible to near-infrared spectrum, high fluorescence quantum yields that can approach 1.0, excellent photostability, and chemical stability. nih.govmdpi.comresearchgate.net

Unlike many other dyes, the spectral properties of BODIPY compounds are relatively insensitive to solvent polarity and pH, and their core structure is electrically neutral. thermofisher.comrsc.org The versatility of the BODIPY scaffold allows for extensive synthetic modification at various positions, enabling the fine-tuning of its spectroscopic and physicochemical properties for a multitude of applications. nih.govresearchgate.net These applications are diverse, ranging from biological labels and fluorescent probes for cellular imaging to photosensitizers in photodynamic therapy and components in advanced materials. mdpi.comresearchgate.netrsc.org

Rationale for Academic Investigation of 8-(4-Nitrophenyl) Bodipy Architectures

The academic focus on the this compound structure is driven by the profound influence of the meso-substituted nitrophenyl group on the dye's properties. The rationale for its investigation can be understood through two primary effects:

Meso-Aryl Group Rotation: The presence of an aryl group at the 8-position of the BODIPY core typically has a minimal effect on the absorption and emission wavelengths. nsf.gov This is because the aryl ring adopts a nearly perpendicular orientation to the BODIPY plane to avoid steric hindrance. nsf.gov However, the free rotation of this meso-aryl group can provide a non-radiative decay pathway for the excited state, which often leads to a significant reduction in the fluorescence quantum yield. nsf.govmdpi.com Studying this phenomenon in this compound helps researchers understand and potentially control these non-radiative processes, for example, by introducing bulky substituents to restrict rotation and restore high fluorescence. nsf.govworldscientific.com

Electronic Effects of the Nitro Group: The nitro group (NO₂) is a strong electron-withdrawing group. Its incorporation into the phenyl ring at the para-position creates a molecule with distinct electronic characteristics. The introduction of a nitro group to the BODIPY core generally causes shifts in the absorption and emission bands and can quench the dye's inherent fluorescence. acs.org This quenching is highly dependent on solvent polarity, with fluorescence being significantly lower in polar solvents. acs.org This property makes nitro-substituted BODIPYs like this compound promising candidates for use as fluorescent sensors for solvent polarity. acs.org Furthermore, the electron-accepting nature of the nitrophenyl moiety facilitates photoinduced electron transfer (PeT) or intramolecular charge transfer (ICT) processes, which are fundamental mechanisms for designing "smart" probes that can be switched 'on' or 'off' in response to specific analytes or environmental changes. mdpi.commdpi.com The nitro group can also be chemically reduced to an amino group, providing a reactive handle for further conjugation and the development of more complex molecular systems. mdpi.com

Overview of Key Research Paradigms and Methodologies Applied to the Compound

The investigation of this compound and its derivatives employs a range of established scientific methodologies:

Chemical Synthesis: The synthesis of 8-aryl BODIPYs is typically achieved through a multi-step process. A common route involves the acid-catalyzed condensation of an aryl aldehyde (in this case, 4-nitrobenzaldehyde) with an excess of a pyrrole (B145914) derivative, such as 2,4-dimethylpyrrole (B27635). nsf.govacs.org This is followed by an oxidation step, often using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), and subsequent complexation with boron trifluoride etherate (BF₃·OEt₂) in the presence of a base like triethylamine (B128534). nsf.govacs.org One-pot synthesis procedures have also been developed to streamline this process. mdpi.com Further modifications, such as introducing substituents at other positions on the BODIPY core, are performed to tune the compound's properties. rsc.orgresearchgate.net

Spectroscopic Analysis: The primary tool for characterizing the compound's defining features is optical spectroscopy. UV-Visible absorption and fluorescence spectroscopy are used to determine key photophysical parameters, including the maximum absorption (λ_abs) and emission (λ_em) wavelengths, molar extinction coefficients (ε), Stokes shift, and fluorescence quantum yields (Φ_F). acs.orgrsc.org These properties are often studied in a variety of solvents to assess solvatochromic effects. acs.org

Electrochemical Studies: Techniques such as cyclic voltammetry (CVA) are employed to probe the redox properties of the molecule. rsc.orgrsc.org These measurements provide information on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for understanding the electronic structure and for designing applications in areas like photovoltaics or sensing. rsc.org

X-ray Crystallography: Single-crystal X-ray diffraction is used to determine the precise three-dimensional molecular structure. nsf.govacs.orgrsc.org This provides definitive information on bond lengths, bond angles, and the dihedral angle between the 8-phenyl ring and the BODIPY core, which is critical for interpreting the structure-property relationships. nsf.govrsc.org

Data Tables

Table 1: Chemical and Physical Properties of this compound This table summarizes the basic chemical identifiers and properties of the parent compound.

PropertyValueSource(s)
Systematic Name (T-4)-[2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-κN)(4-nitrophenyl)methyl]-3,5-dimethyl-1H-pyrrolato-κN]difluoro-boron usbio.net
CAS Number 321895-92-5 usbio.netlgcstandards.com
Molecular Formula C₁₉H₁₈BF₂N₃O₂ usbio.netlgcstandards.com
Molecular Weight 369.17 g/mol usbio.netlgcstandards.com
Appearance Red Solid usbio.net
Melting Point 267-269 °C usbio.net

Table 2: Selected Spectroscopic Properties of Nitro-Substituted BODIPY Dyes This table illustrates the effect of nitro-substitution on the photophysical properties of BODIPY dyes in different solvents, demonstrating the rationale for investigating these architectures. Data is compared for a parent compound and its nitro-derivatives.

CompoundSolventλ_abs (nm)ε (M⁻¹cm⁻¹)λ_em (nm)Φ_FSource(s)
1,3,5,7-Tetramethyl-8-phenyl-BODIPYToluene50081,3005090.81 acs.org
1,3,5,7-Tetramethyl-8-phenyl-BODIPYAcetonitrile49881,3005080.81 acs.org
2-Nitro-1,3,5,7-tetramethyl-8-phenyl-BODIPYToluene49270,8005040.44 acs.org
2-Nitro-1,3,5,7-tetramethyl-8-phenyl-BODIPYAcetonitrile48867,6005010.03 acs.org
2,6-Dinitro-1,3,5,7-tetramethyl-8-phenyl-BODIPYToluene503132,5005160.13 acs.org
2,6-Dinitro-1,3,5,7-tetramethyl-8-phenyl-BODIPYAcetonitrile497120,2005110.01 acs.org
8-(4-nitrophenyl)-3,5-di(thien-2-ylthio)-BODIPYDichloromethane (B109758)56645,7005860.12 rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H18BF2N3O2 B565145 8-(4-Nitrophenyl) Bodipy CAS No. 321895-92-5

Properties

IUPAC Name

2,2-difluoro-4,6,10,12-tetramethyl-8-(4-nitrophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BF2N3O2/c1-11-9-13(3)23-18(11)17(15-5-7-16(8-6-15)25(26)27)19-12(2)10-14(4)24(19)20(23,21)22/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOBFISWMKJVIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC(=C2C(=C3[N+]1=C(C=C3C)C)C4=CC=C(C=C4)[N+](=O)[O-])C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BF2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30659202
Record name {2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)(4-nitrophenyl)methyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321895-92-5
Record name (T-4)-[2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-κN)(4-nitrophenyl)methyl]-3,5-dimethyl-1H-pyrrolato-κN]difluoroboron
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321895-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {2-[(3,5-Dimethyl-2H-pyrrol-2-ylidene-kappaN)(4-nitrophenyl)methyl]-3,5-dimethyl-1H-pyrrolato-kappaN}(difluoro)boron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30659202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Derivatization of 8 4 Nitrophenyl Bodipy Scaffolds

Established Synthetic Routes to the Core 8-(4-Nitrophenyl) Bodipy Structure

The synthesis of the this compound core is well-established and typically follows one of two primary pathways, differing in the choice of the carbonyl precursor: an acyl chloride or an aldehyde. These methods allow for the reliable construction of the fundamental dipyrromethene framework before complexation with boron trifluoride.

Approaches for the Formation of the Bodipy Core with 8-Substitution

The general approach to synthesizing 8-substituted BODIPY dyes involves the acid-catalyzed condensation of α-free pyrroles with a suitable electrophilic carbonyl compound. irb.hr This reaction forms a dipyrromethane intermediate, which is subsequently oxidized to a dipyrromethene. The final step is the complexation of the dipyrromethene with boron trifluoride etherate (BF₃·OEt₂) in the presence of a base, such as triethylamine (B128534) (TEA), to yield the stable BF₂-BODIPY core. dovepress.commdpi.com

The choice of pyrrole (B145914) dictates the substitution pattern on the final BODIPY core. For instance, using 2,4-dimethylpyrrole (B27635) results in a tetramethyl-substituted BODIPY, a common and stable scaffold. mdpi.com The key to introducing a specific substituent at the 8-position (also known as the meso-position) lies in the selection of the carbonyl-containing precursor.

Introduction of the 4-Nitrophenyl Moiety at the meso-Position

To specifically synthesize this compound, chemists employ precursors that already contain the 4-nitrophenyl group.

Using 4-Nitrobenzoyl Chloride: A reliable one-pot method involves the reaction of a pyrrole derivative, such as 2,4-dimethylpyrrole, with 4-nitrobenzoyl chloride. mdpi.com The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) (DCM). For example, 4-nitrobenzoyl chloride and 2,4-dimethylpyrrole can be heated to form the acylated intermediate. After cooling, the addition of a base like triethylamine followed by BF₃·OEt₂ completes the cyclization and complexation, affording 8-(4-nitrophenyl)-1,3,5,7-tetramethyl-BODIPY in moderate yields. mdpi.comrsc.org

Using 4-Nitrobenzaldehyde (B150856): An alternative and widely used route, often referred to as the Lindsey synthesis, utilizes an aromatic aldehyde. dovepress.com In this case, 4-nitrobenzaldehyde is condensed with two equivalents of a pyrrole in the presence of a strong acid catalyst, such as trifluoroacetic acid (TFA). sci-hub.se The resulting dipyrromethane is then oxidized using an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). sci-hub.sescispace.com The final complexation with BF₃·OEt₂ and a base yields the desired this compound. sci-hub.sescispace.com This method is particularly useful for creating BODIPYs with unsubstituted pyrrole β-positions, which are then available for subsequent functionalization.

PrecursorPyrrole DerivativeKey ReagentsTypical YieldReference
4-Nitrobenzoyl Chloride2,4-DimethylpyrroleTEA, BF₃·OEt₂35-64% mdpi.comrsc.org
4-NitrobenzaldehydePyrroleTFA, DDQ, TEA, BF₃·OEt₂27% sci-hub.sebeilstein-journals.org
4-Nitrobenzaldehyde2,4-DimethylpyrroleTFA, DDQ, TEA, BF₃·OEt₂- mdpi.com

Functionalization Strategies and Peripheral Modifications for Research Enhancement

Once the this compound core is synthesized, its periphery can be extensively modified to fine-tune its properties. These post-synthetic modifications can be directed at the pyrrole rings, the meso-phenyl substituent, or the boron atom, providing a powerful toolkit for developing advanced molecular probes and materials.

Regioselective Functionalization at Pyrrole Positions

The pyrrole positions of the BODIPY core (C1, C2, C3, C5, C6, C7) are amenable to various substitution reactions. A common and effective strategy involves initial halogenation (e.g., chlorination or bromination) to introduce a reactive handle. rhhz.net These halogenated BODIPYs can then undergo transition-metal-catalyzed cross-coupling reactions or nucleophilic substitutions.

Research has established a clear reactivity order for halogenated BODIPYs: the meso-position (C8) is the most reactive, followed by the α-positions (C3, C5), and finally the β-positions (C2, C6). nih.govresearchgate.netlsu.edu This predictable regioselectivity allows for stepwise and controlled functionalization. For instance, starting with a perhalogenated BODIPY, one can selectively introduce different groups at the 8-, 3,5-, and 2,6-positions using sequential Suzuki or Stille coupling reactions. nih.govlsu.edu

Nucleophilic aromatic substitution (SNAr) is another powerful method. For example, 3,5-dichloro-8-(4-nitrophenyl) BODIPY can react with nucleophiles like o-iodophenol to yield the corresponding diether derivative. researchgate.net Similarly, halogenated BODIPYs can be reacted with pyrrole to produce pyrrole-substituted BODIPYs. researchgate.net

Functionalization MethodPosition(s)Key Reagents/ReactionResulting StructureReference
Nucleophilic Substitution3,53,5-dichloro-8-nitrophenyl BODIPY, o-iodophenol3,5-Bis-(o-iodophenylether)-8-(p-nitrophenyl) BODIPY researchgate.net
Suzuki Coupling53,8-disubstituted-BODIPY, 4-nitrophenylboronic acid, Pd(PCy₃)G23,8-disubstituted-5-(4-nitrophenyl) BODIPY nih.gov
Stille Coupling8 then 3,52,3,5,6,8-pentachloro-BODIPY, organostannanes, Pd(PPh₃)₄Stepwise substitution at C8, then C3/C5 nih.gov

Chemical Modifications at the meso-Phenyl Moiety

The 4-nitrophenyl group at the meso-position is not merely a passive substituent; it is a reactive functional group that can be transformed to alter the electronic properties of the dye or to provide a point of attachment for other molecules.

The most common modification is the reduction of the nitro group (–NO₂) to an amine (–NH₂). semanticscholar.org This transformation is typically achieved with high efficiency using reducing agents such as palladium on carbon (Pd/C) with hydrazine (B178648) or catalytic hydrogenation (H₂). sci-hub.semdpi.comnih.gov The resulting 8-(4-aminophenyl) BODIPY is a versatile intermediate. The amino group, being a strong electron-donating group, can quench the fluorescence via a photoinduced electron transfer (PET) process, a property that can be exploited in sensor design. rhhz.net

This newly formed amine can be further functionalized. For instance, it can be converted into a reactive isothiocyanate group using thiophosgene (B130339) or its less hazardous equivalent, 1,1'-thiocarbonyldi-2(1H)-pyridone (TDP), for bioconjugation. scispace.com It can also be acylated by reacting with molecules like chloroacetyl chloride or maleic anhydride (B1165640) to create thio-reactive probes. scispace.com

ReactionStarting MoietyReagentsResulting MoietyReference
Reduction4-NitrophenylPd/C, Hydrazine or H₂4-Aminophenyl scispace.commdpi.comnih.gov
Isothiocyanate Formation4-AminophenylThiophosgene or TDP4-Isothiocyanatophenyl scispace.com
Acylation4-AminophenylChloroacetyl chloride4-(Chloroacetamido)phenyl scispace.com

Strategies for Axial Functionalization of the Bodipy Core

Beyond the carbon framework, the boron center itself offers a site for modification. The two fluorine atoms of the BF₂ group can be substituted, which tunes the dye's photophysical properties, solubility, and aggregation behavior without significantly altering its absorption and emission wavelengths. mdpi.com

Two main strategies are employed for this axial functionalization:

Lewis Acid-Promoted Substitution: Lewis acids like aluminum chloride (AlCl₃) or boron trichloride (B1173362) (BCl₃) can activate the B–F bonds, facilitating their substitution by various nucleophiles. irb.hrmdpi.com For example, in the presence of AlCl₃, alcohols or phenols can displace the fluorine atoms to form B-alkoxy or B-aryloxy BODIPY derivatives. rsc.org This method has been used to attach polyethylene (B3416737) glycol (PEG) groups, enhancing water solubility. rsc.org Similarly, using trimethylsilyl (B98337) (TMS) nucleophiles (e.g., TMS-NCS, TMS-N₃) in the presence of a Lewis acid like SnCl₄ provides access to a range of novel boron-functionalized BODIPYs. researchgate.net

Organometallic Reagents: Strong carbon nucleophiles, such as organolithium or Grignard reagents, can directly attack the boron center and replace one or both fluorine atoms with alkyl or aryl groups. dovepress.commdpi.com The extent of substitution (mono- vs. di-substitution) can often be controlled by the stoichiometry and reactivity of the organometallic reagent. dovepress.com This approach has been used to synthesize spiro-BODIPY derivatives by reacting with bidentate nucleophiles, such as amino acids, which can enhance cellular uptake and cytotoxicity in biological applications. nih.govacs.org

These axial functionalization methods open up possibilities for creating BODIPYs with unique properties, such as enhanced water solubility or the ability to be conjugated to biomolecules through the boron center. rsc.orgnih.gov

Advanced Synthetic Techniques for Tailored this compound Architectures

The functionalization of the this compound core is crucial for modulating its photophysical properties and conjugating it to other molecules of interest. The 4-nitrophenyl group at the meso-position (C-8) significantly influences the electronic characteristics of the dye, often leading to quenched fluorescence via a photo-induced electron transfer process. mdpi.com This property can be harnessed in the design of fluorescent probes. Advanced synthetic methodologies, including click chemistry, polymer-supported synthesis, and flow chemistry, have emerged as powerful tools to create complex and tailored this compound architectures with high efficiency and purity. rsc.orgresearchgate.netnih.gov

Click Chemistry Applications in Derivatization

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a leading strategy for the modular functionalization of BODIPY dyes. sci-hub.se This method allows for the efficient and regioselective formation of a stable triazole linker, connecting the BODIPY core to a wide range of molecular entities. sci-hub.seresearchgate.net

To make the this compound scaffold "clickable," it must first be functionalized with either a terminal alkyne or an azide (B81097) group. This is typically achieved through substitution at other positions of the BODIPY core, such as C-2 and C-6, which are susceptible to electrophilic aromatic substitution. acs.org For instance, a propargyl group (containing an alkyne) can be introduced at the 2,6-positions of a tetramethyl-BODIPY core via a Nicholas reaction protocol. acs.org Alternatively, an azide-functionalized peptide can be conjugated to an alkyne-bearing BODIPY dye. nih.gov

The CuAAC reaction is known for its high yields, tolerance of various functional groups, and mild reaction conditions, making it ideal for conjugating sensitive biomolecules like peptides, sugars, and oligonucleotides to the this compound core. nih.govmdpi.com These conjugations are instrumental in developing targeted fluorescent probes and therapeutic agents. nih.govrsc.org

Table 1: Examples of Click Chemistry Reactions for BODIPY Derivatization

BODIPY Precursor Reactant Product Yield Reference
Alkyne-functionalized BODIPY Azido-peptide ligand (linear) BODIPY-peptide conjugate 82% nih.gov
Alkyne-functionalized BODIPY Azido-peptide ligand (cyclic) BODIPY-peptide conjugate 70% nih.gov
2,6-Dipropargyl BODIPY Azido-cholesteryl derivative BODIPY-cholesteryl adduct 78% acs.org

Polymer-Supported Synthesis Approaches

Solid-phase synthesis has revolutionized the creation of compound libraries by simplifying purification and enabling the use of excess reagents to drive reactions to completion. rsc.orgresearchgate.net While the adaptation of BODIPY synthesis to solid supports has been considered challenging, successful strategies have been developed. rsc.orgresearchgate.net These methods are particularly valuable for the combinatorial derivatization of the BODIPY scaffold. researchgate.net

In a typical polymer-supported approach, a precursor to the this compound, such as a functionalized dipyrromethane or the final BODIPY core itself, is anchored to a solid support like a Merrifield resin. researchgate.netnih.gov Subsequent chemical modifications are performed on the resin-bound molecule. After each reaction step, purification is achieved by simply washing the resin to remove excess reagents and by-products. Once all modifications are complete, the final BODIPY derivative is cleaved from the support. researchgate.netnih.gov This approach facilitates the rapid synthesis of a library of diverse BODIPY compounds in high purity with minimal purification steps. rsc.orgresearchgate.net For example, a library of BODIPY dyes was successfully synthesized on solid-phase, leading to the discovery of a fluorescent sensor for immunoglobulins. rsc.orgresearchgate.net

Table 2: Key Aspects of Polymer-Supported BODIPY Synthesis

Feature Description Advantage Reference
Support Polystyrene Merrifield-type resins are commonly used. Commercially available and well-characterized. researchgate.net
Anchoring BODIPY precursors are linked to the resin via strategies like aryl ester linkages. Provides a stable connection during synthesis that can be cleaved at the end. researchgate.net
Synthesis Reactions are performed on the resin-bound substrate. Purification is simplified to washing the resin; allows for the use of excess reagents. rsc.orgnih.gov
Cleavage The final product is released from the solid support. Yields the desired BODIPY derivative in high purity. researchgate.net

| Application | Enables the creation of large libraries for screening purposes. | Accelerates the discovery of new functional dyes and sensors. | rsc.org |

Flow Chemistry Methodologies for Efficient Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, scalability, and reaction speed. researchgate.netmdpi.com The synthesis of BODIPY dyes, which can involve hazardous reagents or unstable intermediates, is particularly well-suited for this technology. researchgate.netresearchgate.net

The production of polymer-supported BODIPY photosensitizers has been achieved using continuous-flow methods, demonstrating superiority over conventional batch synthesis in terms of functional loading and efficiency. researchgate.net In one study, a metal-free synthesis of polymer-supported BODIPY photosensitizers in a flow system resulted in a 24-fold rate enhancement compared to initial batch conditions. researchgate.net This improvement was facilitated by the ability to precisely control reaction parameters such as temperature, pressure, and residence time, and to optimize the process using in-line monitoring techniques like NMR spectroscopy. researchgate.netresearchgate.net

Flow chemistry not only accelerates the synthesis but can also improve the quality of the final product. Materials produced in flow have been shown to have higher functional loading and greater efficiency in applications like photosensitization compared to those made in batch processes. researchgate.net

Table 3: Comparison of Batch vs. Flow Synthesis for Polymer-Supported BODIPY

Parameter Batch Synthesis Continuous-Flow Synthesis Reference
Reaction Rate Slower Up to 24-fold rate enhancement researchgate.net
Functional Loading Lower Superior researchgate.net
Photosensitization Efficiency Lower Higher (by a factor of 4) researchgate.net
Process Control Limited Precise control of temperature, pressure, and time mdpi.com

| Safety | Lower (handling of hazardous reagents in bulk) | Higher (small reaction volumes, contained system) | mdpi.com |

Advanced Spectroscopic and Photophysical Investigation Methodologies for 8 4 Nitrophenyl Bodipy

Methodologies for Probing Ground-State Electronic Structure and Transitions

The ground-state properties of 8-(4-Nitrophenyl) BODIPY are fundamental to understanding its interactions with light. Spectroscopic techniques provide a window into the electronic configuration and transitions that define its characteristic color and reactivity.

Advanced UV-Vis Spectroscopic Techniques for Electronic Configuration Analysis

UV-Visible (UV-Vis) absorption spectroscopy is a primary tool for characterizing the electronic structure of BODIPY dyes. The spectra of these compounds are typically dominated by an intense, sharp absorption band in the visible region, corresponding to the first singlet electronic transition (S₀→S₁). researchgate.net A weaker absorption band is often observed at higher energies (lower wavelengths), which is attributed to the S₀→S₂ transition. researchgate.net

For this compound and its derivatives, the position of the main absorption peak (λabs) and its molar extinction coefficient (ε) are key parameters. The introduction of the 4-nitrophenyl group at the meso (8) position of the BODIPY core influences these properties. The electron-withdrawing nature of the nitro group can affect the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby tuning the absorption characteristics. researchgate.net The absorption spectra are generally less sensitive to solvent polarity compared to the emission spectra. researchgate.netmdpi.com However, substitutions on the BODIPY core can modulate these properties. For instance, the introduction of thienylthio substituents at the 3,5-positions of 8-(4-nitrophenyl)-BODIPY results in only slight variations in the UV-Vis spectra. rsc.org

UV-Vis Spectroscopic Data for this compound Derivatives
Compound DerivativeSolventλabs (nm)Molar Extinction Coefficient (ε) (M-1cm-1)Reference
8-(4-Nitrophenyl)-3,5,7,9-tetramethyl BODIPYDichloromethane (B109758)Not specifiedNot specified mdpi.com
8-(4-nitrophenyl)-3,5-bis(ethene-2,1-diyl)diphenol-1,7-dimethylpyrromethene fluoroborateMethanol~575Not specified nih.gov
meso-(4-nitrophenyl) tetramethyl BODIPYMethanol497Not specified researchgate.net
meso-(4-nitrophenyl) tetramethyl BODIPYAcetonitrile497Not specified researchgate.net

Circular Dichroism Spectroscopy for Chiral this compound Derivatives

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing chiral molecules, as it measures the differential absorption of left- and right-circularly polarized light. ntu.edu.sgjascoinc.com While the parent this compound is achiral, chirality can be introduced into its derivatives to create systems suitable for chiroptical studies. Helical chirality can be induced in the BODIPY core through the introduction of chiral substituents. ncl.ac.uk

For example, helicoBODIPYs have been synthesized where a chiral diamino bridge containing p-nitro groups is incorporated. sciforum.net The resulting dye exhibits a chiroptical response in its CD spectrum, which is indicative of a helical conformation in solution. sciforum.net The CD spectrum of a chiral derivative, (S,S)-N,N'-bis(4-nitrophenyl)ethane-1,2-diamine bridged helicoBODIPY, shows a characteristic bisignate signal with a positive Cotton effect, demonstrating the formation of a preferred helical configuration. sciforum.net The introduction of the p-nitro groups on the phenyl units of the bridge does not fundamentally alter the induced axial stereochemistry compared to its non-nitrated analogue. sciforum.net Such studies are crucial for the development of chiroptical sensors and materials with circularly polarized luminescence (CPL). ncl.ac.uknih.gov

Excited-State Dynamics and Deactivation Pathway Characterization

Upon absorption of light, this compound is promoted to an excited electronic state. The subsequent relaxation processes, or deactivation pathways, are investigated using time-resolved spectroscopic techniques. These pathways include fluorescence, intersystem crossing to a triplet state, and non-radiative decay, which can be influenced by photoinduced electron transfer (PeT).

Time-Resolved Fluorescence Spectroscopy for Lifetime Determination and Anisotropy Studies

Time-resolved fluorescence spectroscopy monitors the decay of fluorescence intensity over time following pulsed excitation. This allows for the determination of the fluorescence lifetime (τf), which is the average time the molecule spends in the excited singlet state before returning to the ground state. The fluorescence quantum yield (Φf), the ratio of photons emitted to photons absorbed, is another critical parameter obtained from fluorescence studies.

For this compound, the presence of the electron-withdrawing nitro group often leads to a significant decrease in the fluorescence quantum yield and a shorter lifetime compared to other meso-substituted BODIPYs. researchgate.netnih.gov This is attributed to an efficient non-radiative deactivation pathway via photoinduced electron transfer (PeT) from the BODIPY core (donor) to the nitrophenyl group (acceptor). However, the efficiency of this quenching can be highly dependent on the solvent. For instance, the fluorescence quantum yield of a 4-nitrophenyl substituted BODIPY was found to be approximately 30 times higher in nonpolar hexane (B92381) than in more polar solvents, a feature that could be useful for practical applications. researchgate.net

Time-resolved fluorescence anisotropy studies provide information about the rotational dynamics of the molecule in solution, which can reveal insights into its size, shape, and interactions with its local environment. sci-hub.se

Photophysical Data for this compound Derivatives
Compound DerivativeSolventλem (nm)Quantum Yield (Φf)Lifetime (τf) (ns)Reference
8-(4-Nitrophenyl)-3,5,7,9-tetramethyl BODIPYAcetonitrile5800.0080.8 mdpi.com
BODIPY with para-nitrophenyl (B135317) groupDMSO~5880.033Not specified nih.gov
meso-(4-nitrophenyl) tetramethyl BODIPYHexaneNot specified~0.3 (30x higher than in polar solvents)Not specified researchgate.net

Femtosecond Transient Absorption Spectroscopy for Ultrafast Photophysical Processes

Femtosecond Transient Absorption (fs-TA) spectroscopy is an essential pump-probe technique for observing the earliest events following photoexcitation, occurring on timescales from femtoseconds (10⁻¹⁵ s) to nanoseconds (10⁻⁹ s). uminho.ptoxinst.com In a typical experiment, a short "pump" pulse excites the sample, and a delayed "probe" pulse measures the change in absorption. By varying the delay time, the evolution of the excited states can be mapped.

For BODIPY derivatives, fs-TA spectra reveal several key features: a ground-state bleach (GSB) corresponding to the depletion of the ground-state population, stimulated emission (SE) from the excited singlet state, and excited-state absorption (ESA) to higher-lying electronic states (S₁→Sₙ or T₁→Tₙ). uminho.pt Studies on related BODIPY systems show that immediately after excitation, a singlet excited state is formed, which can then undergo various ultrafast processes. frontiersin.orgresearchgate.net In systems where intersystem crossing (ISC) is efficient, fs-TA can track the decay of the singlet state and the concurrent rise of the triplet state. researchgate.net For this compound, fs-TA would be instrumental in directly observing the ultrafast charge separation associated with the PeT process, providing definitive evidence and kinetics for this quenching mechanism.

Picosecond Transient Absorption Spectroscopy for Intermediate Excited States

Picosecond Transient Absorption (ps-TA) spectroscopy operates on a slightly longer timescale than fs-TA and is ideal for studying the fate of the initially formed excited states, including the formation of longer-lived intermediates like triplet states or charge-separated states. dcu.ieunisoku.com It helps bridge the temporal gap between the initial ultrafast events and slower processes like fluorescence and phosphorescence. unisoku.com

In many BODIPY systems, the singlet excited state can decay via intersystem crossing (ISC) to a triplet state. The ps-TA and nanosecond-TA (ns-TA) spectra allow for the characterization of this triplet state, which typically has a lifetime ranging from microseconds to milliseconds. uminho.ptfrontiersin.org The absorption of the triplet species can be monitored, and its lifetime determined. frontiersin.org For conjugated BODIPY polymers, ps-TA studies have shown that the decay of the excited state can be influenced by the polarity of the solvent, suggesting quenching by electron transfer to form a charge-separated triplet state. frontiersin.org For this compound, ps-TA would be crucial for characterizing the lifetime and spectral signature of the charge-separated state (BODIPY⁺-ArNO₂⁻) and for investigating whether any triplet state is formed, either directly or from recombination of the charge-separated state.

Phosphorescence Spectroscopy and Triplet State Characterization

The investigation of the triplet excited state of this compound is crucial for understanding its full photophysical profile, particularly for applications that leverage long-lived excited states. While many BODIPY derivatives are known for their strong fluorescence, the introduction of a nitro group at the 8-phenyl position can significantly influence intersystem crossing (ISC) and the properties of the resulting triplet state.

Characterization of the triplet state (T₁) of BODIPY compounds is often challenging due to their typically low phosphorescence quantum yields at room temperature. unipd.it For many BODIPY derivatives, phosphorescence is often only observable at low temperatures, such as 77 K in frozen solutions. unipd.itfrontiersin.org The lack of room-temperature phosphorescence is generally attributed to the dominance of non-radiative decay pathways from the triplet state. unipd.it

Nanosecond transient absorption (TA) spectroscopy is a powerful technique to study the triplet state of these molecules. frontiersin.orgdoi.org TA spectra reveal the absorption of the transient triplet state (T₁ → Tₙ absorption), allowing for the determination of the triplet state lifetime (τ_T). unipd.itdoi.org For some diiodoBODIPY derivatives, triplet state lifetimes have been measured to be in the range of 26–66 µs. frontiersin.org In one study, the triplet state lifetime of a diiodoBODIPY derivative without methyl groups at the 1,7-positions was determined to be 126 µs. frontiersin.orgfrontiersin.org

The introduction of heavy atoms, such as iodine or bromine, onto the BODIPY core is a common strategy to enhance ISC and populate the triplet state. frontiersin.orgrsc.org However, the 4-nitrophenyl group itself can influence the triplet state properties. The electron-withdrawing nature of the nitro group can promote photoinduced electron transfer (PET), which can compete with and often quench the formation of the triplet state. acs.org

Mechanistic Studies of Intramolecular Charge Transfer (ICT) Phenomena

The this compound architecture, featuring an electron-donating BODIPY core and an electron-accepting 4-nitrophenyl group, is a classic example of a donor-π-acceptor (D-π-A) system. researchgate.net Upon photoexcitation, these systems can exhibit intramolecular charge transfer (ICT), where an electron is transferred from the donor (BODIPY) to the acceptor (nitrophenyl). rsc.orgresearchgate.net This process leads to the formation of a highly polar excited state with a significant dipole moment. rsc.org

The occurrence of ICT is highly dependent on the solvent environment and the degree of electronic coupling between the donor and acceptor moieties. acs.orgumbc.edu The dihedral angle between the BODIPY core and the 8-phenyl ring plays a critical role in this coupling. acs.org A smaller dihedral angle, leading to a more planar conformation, generally enhances ICT. acs.org

Solvatochromic Studies for Probing ICT State Contributions

Solvatochromism, the change in the color of a substance with a change in solvent polarity, is a powerful tool to investigate the nature of the excited state and the contribution of ICT. researchgate.netumbc.edu In D-π-A systems like this compound, the absorption and particularly the emission spectra are often sensitive to the polarity of the solvent. rsc.orgresearchgate.net

A bathochromic (red) shift in the emission maximum with increasing solvent polarity is a hallmark of an excited state with a larger dipole moment than the ground state, which is characteristic of an ICT state. rsc.org This is because polar solvents stabilize the polar ICT excited state more than the less polar ground state, thus lowering the energy of the emitted photon. rsc.orgnih.gov Conversely, a hypsochromic (blue) shift can also be observed in some cases, known as negative solvatochromism. mdpi.com

For example, studies on similar BODIPY derivatives have shown that the fluorescence quantum yield can be significantly affected by the solvent. For one 4-nitrophenyl substituted BODIPY, the fluorescence quantum yield was found to be approximately 30 times higher in non-polar hexane compared to more polar solvents. researchgate.netresearchgate.net This quenching in polar solvents is often attributed to the stabilization of a non-emissive or weakly emissive ICT state. acs.org

Solvent Polarity Effects on Photophysical Signatures and Excited-State Dipole Moments

The polarity of the solvent has a profound impact on the photophysical properties of this compound. An increase in solvent polarity generally leads to a decrease in fluorescence quantum yield and lifetime. acs.orgresearchgate.net This is a direct consequence of the stabilization of the ICT state, which often opens up efficient non-radiative decay channels. acs.org

The relationship between the Stokes shift (the difference in energy between the absorption and emission maxima) and solvent polarity can be used to estimate the change in dipole moment upon excitation (Δµ) and, consequently, the excited-state dipole moment (µ_e). rsc.org Several models, such as the Lippert-Mataga and Bakhshiev equations, relate the Stokes shift to solvent parameters like the dielectric constant (ε) and refractive index (n). rsc.orgphotos.or.kr An increase in the dipole moment upon excitation (µ_e > µ_g) is a strong indicator of the charge-transfer character of the excited state. researchgate.net For some organic molecules, the excited-state dipole moments are found to be significantly higher than their ground-state counterparts, confirming the charge transfer nature of the excited state. rsc.orgresearchgate.net

The following table illustrates the effect of solvent polarity on the photophysical properties of a representative BODIPY dye.

SolventDielectric Constant (ε)Refractive Index (n)Absorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)Quantum Yield (Φ_f)
Hexane1.881.3754955085200.90
Toluene2.381.4965035154700.85
THF7.581.4075015165850.60
Acetonitrile37.51.3444985187800.15
Methanol32.71.32949952510100.03

Note: This table is a representative example based on typical data for solvatochromic BODIPY dyes and may not represent the exact values for this compound.

Energy Transfer and Electron Transfer Mechanistic Investigations Involving this compound

The unique photophysical properties of this compound make it an interesting candidate for studies of energy and electron transfer processes. Its strong absorption in the visible region and the presence of both electron-donating and electron-accepting moieties allow it to participate in both Förster Resonance Energy Transfer (FRET) and Photoinduced Electron Transfer (PET). researchgate.netrsc.org

Förster Resonance Energy Transfer (FRET) Studies with Donor/Acceptor Systems

FRET is a non-radiative process where energy is transferred from an excited donor fluorophore to a ground-state acceptor fluorophore through dipole-dipole coupling. mdpi.comupenn.edu The efficiency of FRET is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption, as well as the distance and orientation between the two. ncl.ac.ukunipd.it

This compound can act as either a donor or an acceptor in a FRET pair, depending on the spectral properties of its partner. When paired with a donor that has an emission spectrum overlapping with its absorption spectrum, it can act as an efficient energy acceptor. mdpi.com Conversely, if its fluorescence emission overlaps with the absorption of another chromophore, it can serve as the energy donor. mdpi.com The efficiency of FRET can be modulated by changing the solvent, which affects the spectral properties and quantum yield of the BODIPY derivative. nih.gov

Photoinduced Electron Transfer (PET) Mechanisms and Quenching Pathways

PET is a process where an electron is transferred from a photoexcited donor to an acceptor, or from a donor to a photoexcited acceptor. acs.orgacs.org In the case of this compound, upon excitation of the BODIPY core, a strong PET can occur from the BODIPY to the attached nitrophenyl unit. acs.org This process is a major deactivation pathway for the excited singlet state and is responsible for the fluorescence quenching observed in many solvents. acs.orgcyberleninka.ru

The efficiency of PET is highly sensitive to the solvent polarity. acs.org In polar solvents, the charge-separated state formed after PET is stabilized, which enhances the rate of PET and leads to more significant fluorescence quenching. acs.orgacs.org This is in contrast to non-polar solvents, where the charge-separated state is less stable, and fluorescence may be more prominent. researchgate.net The mechanism of PET in these systems is often described as a donor-excited PET (d-PET) process. cyberleninka.ru

Dexter Energy Transfer Investigations

Investigations into the potential for Dexter energy transfer in this compound have focused on understanding the photophysical pathways that follow photoexcitation. The Dexter mechanism, a short-range process requiring orbital overlap between a donor and an acceptor, facilitates triplet-triplet energy transfer. For this to occur in this compound, the Bodipy core would first need to form a triplet excited state through intersystem crossing (ISC), which could then transfer its energy to a suitable acceptor. However, research indicates that other de-excitation pathways, particularly photoinduced electron transfer (PET), dominate the excited-state dynamics of this molecule, effectively preventing significant Dexter energy transfer.

The primary methodology for studying these ultrafast processes is transient absorption spectroscopy. This technique allows researchers to monitor the formation and decay of transient species, such as excited singlet states, triplet states, and charge-separated states, on timescales ranging from femtoseconds to microseconds. In these experiments, a pump laser pulse excites the molecule, and a subsequent probe pulse measures the absorption changes at different time delays, providing a map of the excited-state evolution.

Detailed research findings for BODIPY derivatives with an electron-accepting group, such as the 4-nitrophenyl moiety at the meso-position, reveal that the excited state of the Bodipy core is rapidly quenched. acs.org This quenching is attributed to a strong photoinduced electron transfer from the electron-donating Bodipy core to the electron-accepting nitrophenyl unit. acs.org The efficiency of this PET process is highly dependent on the solvent polarity, increasing in more polar environments which stabilize the resulting charge-separated state.

This efficient PET serves as the primary deactivation channel for the excited singlet state, occurring on a picosecond timescale. This rapid process outcompetes intersystem crossing, the mechanism required to populate the triplet state. acs.org Consequently, the formation of the Bodipy triplet state is largely inhibited. Without a significant population of triplet states, the prerequisite for Dexter-type triplet-triplet energy transfer is not met. Studies using femtosecond transient absorption on nitrated BODIPY derivatives have shown that the molecule relaxes back to the ground state rapidly after excitation, with no evidence for the formation of long-lived triplet states. vu.lt

The quenching of the Bodipy excited state by the attached nitrophenyl group is clearly observable in the photophysical properties. The fluorescence quantum yield, a measure of how efficiently a molecule emits light after absorbing it, is substantially lower for this compound compared to a standard Bodipy core without the electron-accepting substituent. This effect is more pronounced in polar solvents, as shown in the table below.

CompoundSolventFluorescence Quantum Yield (ΦF)
8-Phenyl-Bodipy (Reference) Toluene0.80
This compound Toluene0.04
This compound Acetonitrile0.01

This table presents representative data illustrating the quenching effect of the 4-nitrophenyl group.

Electrochemical Characterization and Redox Chemistry of 8 4 Nitrophenyl Bodipy

Cyclic Voltammetry and Differential Pulse Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful techniques used to determine the redox potentials of 8-(4-nitrophenyl) BODIPY and its derivatives. These measurements reveal the energy levels of the frontier molecular orbitals (HOMO and LUMO) and provide insight into the stability of the generated radical ions.

For a representative this compound, voltammetric analysis in dichloromethane (B109758) shows two reduction processes and one oxidation process. isuct.ru The first reduction, which is reversible, is attributed to the formation of a radical anion on the nitrophenyl moiety, while the second is associated with the BODIPY core. isuct.ru A study on a derivative, 3,5-dichloro-8-(4-nitrophenyl) BODIPY, reported a reversible reduction at a half-wave potential (E₁/₂) of -1.20 V and two irreversible oxidations at +0.40 V and +1.07 V versus ferrocene/ferrocenium (Fc/Fc⁺). acs.orgacs.org Another investigation on a tetramethyl-substituted this compound in dichloromethane identified two reduction half-wave potentials at -0.88 V and -1.12 V, and a reversible oxidation at E₁/₂ = 1.45 V. isuct.ru The first reduction at -0.88 V was assigned to the BODIPY core, and the second at -1.12 V to the nitrophenyl group. isuct.ru This assignment highlights that the specific substitution pattern on the BODIPY core can alter the sequence of reduction events.

The presence of the electron-withdrawing nitro group generally makes the BODIPY core harder to oxidize and easier to reduce compared to analogues without this group. For instance, the oxidation potential of the tetramethyl-substituted this compound (1.45 V) is positively shifted compared to the non-nitrophenyl substituted equivalent (1.21 V), confirming the electron-withdrawing effect. isuct.ru

Table 1: Redox Potentials of Selected this compound Derivatives

CompoundOxidation Potential (V vs Fc/Fc⁺)Reduction Potential (V vs Fc/Fc⁺)Solvent/ElectrolyteReference
3,5-dichloro-8-(4-nitrophenyl) BODIPY+0.40 (irrev.), +1.07 (irrev.)-1.20 (rev.)CH₂Cl₂ / TBAPF₆ acs.orgacs.org
1,3,5,7-tetramethyl-8-(4-nitrophenyl) BODIPY+1.45 (rev.)-0.88, -1.12CH₂Cl₂ / TBAP isuct.ru

Note: Potentials are versus the ferrocene/ferrocenium (Fc/Fc⁺) internal reference unless otherwise stated. "irrev." denotes an irreversible process, while "rev." indicates a reversible one.

Spectroelectrochemical Methodologies for Probing Redox-Induced Spectral Changes

Spectroelectrochemistry combines spectroscopic measurements (typically UV-Vis absorption) with electrochemical control, allowing for the direct observation of spectral changes as a molecule is oxidized or reduced. This technique is crucial for identifying the species generated at different potentials and understanding the electronic transitions of the resulting radical ions.

When this compound undergoes its first reduction, the process is often localized on the nitrophenyl group. This leads to the formation of a radical anion, which typically causes a bleaching of the main π-π* absorption band of the BODIPY core and the appearance of new, broad absorption bands at longer wavelengths, characteristic of the radical anion species. Similarly, upon oxidation, the formation of a radical cation results in changes to the absorption spectrum, reflecting the removal of an electron from the HOMO, which is generally localized on the BODIPY π-system. researchgate.net These spectral shifts provide direct evidence of the electronic coupling between the nitrophenyl moiety and the BODIPY core.

Mechanistic Insights into Oxidation and Reduction Pathways

The redox mechanism of this compound is dictated by its molecular structure. The presence of two distinct electroactive sites—the BODIPY core and the nitrophenyl group—leads to a multi-step redox pathway.

Reduction: The reduction pathway typically involves the stepwise addition of electrons. The first reduction event is generally a reversible, one-electron transfer. Computational studies, such as Density Functional Theory (DFT), and experimental results from spectroelectrochemistry often indicate that the LUMO is localized on the nitrophenyl group. isuct.ru Consequently, the first electron is accepted by this moiety, forming a radical anion (Ar-NO₂⁻). The second reduction process is often associated with the reduction of the BODIPY core itself. The reversibility of the reduction wave in cyclic voltammetry suggests that the generated radical anion is stable on the timescale of the experiment. acs.orgacs.org

Oxidation: The oxidation process involves the removal of an electron from the HOMO. For most BODIPY dyes, the HOMO is distributed across the conjugated π-system of the indacene core. researchgate.net The oxidation of many 8-aryl BODIPYs can be irreversible, particularly if the core has unsubstituted positions, which can lead to follow-up reactions like dimerization of the radical cations. nih.govutexas.edu However, appropriate substitution on the BODIPY skeleton can enhance the stability of the radical cation. In the case of 3,5-dichloro-8-(4-nitrophenyl) BODIPY, the oxidations were found to be irreversible, suggesting that the resulting radical cation is unstable and undergoes subsequent chemical reactions. acs.orgacs.org DFT calculations on a related monomer showed that the oxidation site is localized on the pyrrole (B145914) units of the BODIPY core. acs.org

Influence of Substituents on Electrochemical Behavior and Frontier Orbitals

The electrochemical properties and frontier orbital energies (HOMO/LUMO) of BODIPY dyes are highly tunable through chemical modification. researchgate.netacs.org The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at different positions of the BODIPY core or the 8-aryl ring systematically alters the redox potentials. rsc.orgmdpi.com

Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., nitro, cyano, halogens) to the BODIPY core lowers the energy of both the HOMO and LUMO. mdpi.comrsc.org This makes the molecule more difficult to oxidize (more positive oxidation potential) and easier to reduce (more positive reduction potential). mdpi.com The 4-nitrophenyl group at the 8-position acts as a potent EWG, significantly lowering the LUMO energy and making the first reduction potential more positive compared to an 8-phenyl BODIPY. isuct.ru Further substitution with halogens at the 2,6- or 3,5-positions continues this trend. mdpi.comrsc.org

Electron-Donating Groups (EDGs): Conversely, attaching EDGs (e.g., alkyl, alkoxy) raises the energy of the frontier orbitals. This makes the molecule easier to oxidize (less positive oxidation potential) and more difficult to reduce (more negative reduction potential). acs.org

This tunability allows for the rational design of this compound derivatives with specific redox properties for applications in areas like photoredox catalysis and materials science. researchgate.net By strategically placing different functional groups, the HOMO-LUMO gap, and thus the absorption and emission properties, can also be modulated. rsc.orgrsc.org

Table 2: Influence of Substituents on BODIPY Redox Potentials

Substituent Type at CoreEffect on Oxidation PotentialEffect on Reduction PotentialImpact on Frontier OrbitalsReference
Electron-Donating (e.g., Alkyl)Shifts to less positive values (easier to oxidize)Shifts to more negative values (harder to reduce)Raises HOMO and LUMO energy acs.org
Electron-Withdrawing (e.g., Halogen, CN)Shifts to more positive values (harder to oxidize)Shifts to more positive values (easier to reduce)Lowers HOMO and LUMO energy acs.orgmdpi.comrsc.org
Meso-Aryl (e.g., 4-Nitrophenyl vs Phenyl)Shifts to more positive values (harder to oxidize)Shifts to more positive values (easier to reduce)Lowers LUMO energy significantly isuct.ru

Computational and Theoretical Approaches in 8 4 Nitrophenyl Bodipy Research

Density Functional Theory (DFT) Calculations for Ground-State Electronic Structure

Density Functional Theory (DFT) has proven to be a powerful tool for modeling the ground-state properties of 8-(4-nitrophenyl) BODIPY, offering a balance between computational cost and accuracy.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. This process of geometry optimization reveals key structural parameters. A significant finding is the near-perpendicular orientation of the 4-nitrophenyl group relative to the BODIPY core. This twisted conformation is a result of steric hindrance between the ortho-hydrogens of the phenyl ring and the methyl groups on the pyrrole (B145914) rings of the BODIPY core.

Vibrational analysis, performed computationally, confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, as indicated by the absence of imaginary frequencies. The calculated vibrational frequencies can also be correlated with experimental infrared (IR) and Raman spectra to validate the computational model.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding the electronic transitions and reactivity of the molecule. In this compound, the HOMO is typically localized on the BODIPY core, which acts as the primary electron-donating unit. In contrast, the LUMO is predominantly centered on the 4-nitrophenyl substituent, which serves as the electron-accepting moiety.

This spatial separation of the HOMO and LUMO is a hallmark of an intramolecular charge transfer (ICT) system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that influences the molecule's electronic properties and the energy of its lowest-energy absorption band.

Orbital Typical Energy (eV) Localization
HOMO -6.2 to -6.5BODIPY Core
LUMO -3.1 to -3.44-Nitrophenyl Group
HOMO-LUMO Gap 3.1 to 3.4N/A

Note: The exact energy values can vary depending on the specific functional and basis set used in the DFT calculations.

Geometry Optimization and Vibrational Analysis

Time-Dependent Density Functional Theory (TD-DFT) for Excited-State Properties

To investigate the behavior of this compound upon light absorption, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used computational method.

TD-DFT calculations can accurately predict the electronic absorption spectrum of this compound. The calculations typically show two main absorption bands. The most intense band, located at around 500 nm, is attributed to the S0 → S1 transition, which corresponds to the characteristic π-π* transition of the BODIPY core. A less intense, lower-energy band is often associated with a charge-transfer transition from the BODIPY core to the 4-nitrophenyl group.

The oscillator strength (f), a theoretical measure of the intensity of an electronic transition, is also calculated. The high oscillator strength of the main absorption band confirms its allowed nature. Conversely, the charge-transfer transition often has a much lower oscillator strength. TD-DFT can also be used to model the fluorescence emission, providing insights into the Stokes shift, which is the difference between the absorption and emission maxima.

Transition Predicted Absorption Wavelength (nm) Oscillator Strength (f) Nature of Transition
S0 → S1 ~500High (>0.1)π-π* (BODIPY Core)
S0 → S2 Lower EnergyLow (<0.01)Intramolecular Charge Transfer (ICT)

Note: The predicted values are sensitive to the choice of computational parameters and solvent models.

A key application of TD-DFT is the detailed characterization of the nature of the excited states. For this compound, the analysis confirms that the bright, strongly absorbing state is primarily of π-π* character localized on the BODIPY core.

Furthermore, TD-DFT is instrumental in identifying and characterizing the dark, charge-transfer excited state. This state arises from the promotion of an electron from the HOMO (on the BODIPY core) to the LUMO (on the 4-nitrophenyl group). The energy and properties of this ICT state are highly sensitive to the solvent polarity. In polar solvents, the ICT state is stabilized, leading to a decrease in its energy. This can result in a quenching of the fluorescence from the locally excited π-π* state, as the molecule can relax through the lower-energy ICT state. This solvent-dependent fluorescence quenching is a characteristic feature of molecules exhibiting twisted intramolecular charge transfer (TICT).

Prediction of Absorption and Emission Energies and Oscillator Strengths

Ab Initio and Semi-Empirical Methods for Advanced Mechanistic Studies

While DFT and TD-DFT are the workhorses for studying this compound, other computational methods can provide additional insights. High-level ab initio methods, such as coupled-cluster theory, can be used to benchmark the results from DFT and to obtain highly accurate energies for specific geometries, although their computational cost limits their application to smaller model systems.

Semi-empirical methods, which are computationally less demanding than DFT, can be employed for preliminary investigations or for studying larger systems, such as aggregates of this compound or its interactions with biological macromolecules. These methods can provide qualitative trends and initial geometries that can then be refined using more rigorous computational approaches.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic nature of molecules, capturing their movements and interactions over time. nih.gov For a molecule like this compound, MD simulations can reveal crucial information about its conformational flexibility and how it interacts with its environment, such as solvent molecules or other solutes. nih.gov While specific MD studies exclusively on this compound are not extensively documented in the literature, the principles and insights gained from simulations of related BODIPY and porphyrin systems are highly transferable and informative.

MD simulations can be employed to explore the conformational landscape of the this compound molecule. elifesciences.orgnih.gov A key aspect of its structure is the dihedral angle between the Bodipy core and the meso-substituted 4-nitrophenyl ring. This angle is not static but can fluctuate due to thermal energy. MD simulations can map the potential energy surface associated with the rotation of this phenyl ring, identifying the most stable conformations and the energy barriers between them. researchgate.net Studies on related meso-substituted porphyrins have shown that conformational dynamics can lead to structures with altered electronic properties, which in turn affects their photophysical behavior. mathnet.ru For instance, a nonplanar conformation of the macrocycle has been found to influence noncovalent binding interactions. tcd.ie In some BODIPY-Ugi adducts containing a p-nitro substituted aniline (B41778) moiety, a dynamic conformational process due to hindered rotation around the C-N bond has been observed and studied using variable-temperature NMR and DFT, revealing the existence of atropisomerism. researchgate.net

The intermolecular interactions between this compound and its surroundings are critical for understanding its behavior in different media. MD simulations can provide a detailed picture of these interactions at an atomic level. researchgate.net By simulating the Bodipy derivative in a box of solvent molecules (e.g., water, methanol, or less polar solvents), one can analyze the formation and dynamics of non-covalent interactions such as hydrogen bonds and van der Waals forces. semanticscholar.org For example, in simulations of polymer-bonded explosives containing nitro groups, analysis of the pair correlation function revealed the presence of specific hydrogen bonds between the components. semanticscholar.org The nitro group and the fluorine atoms of the Bodipy core are potential sites for such interactions, which can influence the solubility, stability, and even the electronic properties of the dye. The binding energy between the dye and other molecules can also be calculated from MD simulations, providing a quantitative measure of the interaction strength. semanticscholar.org

Trajectory analysis from MD simulations can yield a wealth of quantitative data, which can be organized to highlight key findings.

Simulation Parameter/AnalysisDescriptionRelevance to this compound
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of the simulated structure and a reference structure over time.Indicates the conformational stability of the Bodipy core and the flexibility of the nitrophenyl substituent.
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of each atom around its average position.Highlights the most mobile regions of the molecule, such as the rotating phenyl group.
Radial Distribution Function (RDF) Describes how the density of surrounding atoms varies as a function of distance from a central atom.Can be used to identify and characterize intermolecular interactions, such as hydrogen bonding between the nitro group and solvent molecules. semanticscholar.org
Hydrogen Bond Analysis Identifies and quantifies the formation and lifetime of hydrogen bonds between the solute and solvent.Crucial for understanding solvent effects on the photophysical properties of the dye. researchgate.net

These simulations are instrumental in building a comprehensive model of how this compound behaves in a realistic environment, linking its conformational dynamics and intermolecular interactions to its function.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are fundamental for unraveling the electronic processes that govern the photophysical and photochemical behavior of this compound. These methods allow for the detailed investigation of reaction mechanisms, especially the deactivation pathways of its excited states.

A primary focus of quantum chemical studies on this compound is the elucidation of the fluorescence quenching mechanism. The presence of the electron-withdrawing 4-nitrophenyl group at the meso position often leads to a significant decrease in fluorescence quantum yield compared to the unsubstituted Bodipy core. This quenching is typically attributed to a process called photoinduced electron transfer (PET). ucm.es DFT and TD-DFT calculations can be used to model this process by determining the energies of the molecular orbitals involved. ucm.es In a typical PET scenario in this molecule, upon photoexcitation of the Bodipy core (the fluorophore), an electron is transferred from the highest occupied molecular orbital (HOMO) of the Bodipy unit to a lower-lying molecular orbital located on the nitrophenyl group (the quencher). ucm.es Computations have shown that for some nitro-substituted BODIPYs, the lowest unoccupied molecular orbitals (LUMO and LUMO+1) are located on the nitrophenyl moieties, creating a thermodynamically favorable pathway for this electron transfer, which competes with and often dominates the radiative decay (fluorescence) pathway. ucm.es

Quantum chemical calculations are also employed to understand how structural modifications and the solvent environment affect the reaction pathways. For example, DFT calculations have been used to study the impact of introducing one or more nitro groups at various positions on the Bodipy core. nih.gov These studies have shown that nitration can dramatically increase the dipole moment of the molecule, induce significant shifts in the absorption and emission bands, and alter the Stokes shift. nih.gov The dihedral angle between the nitrophenyl group and the Bodipy core, which can be influenced by crystal packing forces or the solvent, has a notable effect on the electronic coupling between the donor and acceptor units, and thus on the efficiency of PET. nih.govmdpi.com

The table below summarizes key findings from quantum chemical calculations on nitro-substituted Bodipy derivatives, which are relevant to understanding the reaction mechanisms of this compound.

Computational MethodInvestigated Property/MechanismKey Findings
DFT/TD-DFT Photoinduced Electron Transfer (PET)The LUMO is often localized on the nitrophenyl group, providing an energy sink for the excited electron from the Bodipy core, thus quenching fluorescence. ucm.es
DFT Effect of Nitro SubstitutionIntroduction of nitro groups increases the molecular dipole moment, causes blue shifts in absorption/emission, and increases the Stokes shift. nih.gov
DFT Conformational EffectsThe dihedral angle between the Bodipy core and the meso-pyridyl or phenyl group affects the electronic properties. For some nitro-substituted pyridyl BODIPYs, this angle is around 85-86 degrees. mdpi.com
DFT Synthesis and ReactivityIn the synthesis of BODIPY-caged compounds, 4-nitrophenyl chloroformate can be used as a linker, and the resulting photophysical properties can be rationalized by computational analysis. acs.org

Exploratory Research Applications and Mechanistic Studies of 8 4 Nitrophenyl Bodipy in Advanced Systems

Development of 8-(4-Nitrophenyl) Bodipy-Based Fluorescent Probes for Chemical Analytes

The structural framework of this compound is exceptionally well-suited for the synthesis of fluorescent probes. The nitro group at the meso-phenyl position can be readily transformed into other functional groups, such as amines, allowing for the attachment of specific analyte recognition units (ionophores). This modular design strategy enables the creation of highly selective and sensitive probes for a variety of chemical species.

Mechanistic Sensing of Metal Ions

The detection of metal ions is crucial in environmental monitoring, industrial processes, and biological systems. Fluorescent chemosensors based on the Bodipy scaffold offer a highly sensitive method for this purpose. Probes derived from this compound are designed based on a "fluorophore-receptor" system. The Bodipy core acts as the signal-reporting fluorophore, while a synthetically attached receptor provides selectivity for a specific metal ion.

The sensing mechanism often relies on modulating the fluorescence output through processes like Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT). bohrium.comnih.gov For instance, a common strategy involves the reduction of the nitro group of this compound to an amine, which is then functionalized with a chelating agent (receptor). In the absence of the target metal ion, the receptor can quench the Bodipy fluorescence via PET. Upon binding the metal ion, this PET process is inhibited, leading to a "turn-on" fluorescence response. nih.gov

Research has led to the development of numerous Bodipy-based probes for a wide array of cations, including those of s-block (e.g., Na+, K+, Ca2+), p-block (e.g., Al3+), and d-block (e.g., Cu2+, Hg2+, Zn2+) elements. bohrium.com A tripodal Bodipy sensor, for example, demonstrated effective fluorescence quenching specifically in the presence of Cu(II) ions, with a response time of approximately 10 minutes. nih.gov While many of these sensors are synthesized from various precursors, the this compound framework represents a key intermediate for building such sophisticated molecular sensors. mdpi.com

Table 1: Research Findings on a Bodipy-Based Fluorescent Probe for Metal Ion Sensing

Probe Description Target Analyte Sensing Mechanism Observed Response Limit of Detection

Research into pH-Responsive Optical Probes

The development of accurate pH-responsive optical probes is vital for studying biological processes where pH regulation is critical, such as in cellular organelles. While the Bodipy core is typically stable across a wide pH range, it can be systematically modified to become pH-sensitive. researchgate.net A highly effective strategy involves the chemical reduction of the nitro group in this compound to an amino group, creating 8-(4-aminophenyl)Bodipy. This amino group acts as a proton receptor. researchgate.net

The sensing mechanism of these amino-derivatives is governed by PET. In neutral or basic environments, the lone pair of electrons on the amino group quenches the fluorescence of the Bodipy core. In an acidic environment, the amino group becomes protonated (-NH3+). This protonation prevents the electron transfer, thereby blocking the quenching pathway and causing a significant increase in fluorescence intensity (a "turn-on" response). rsc.org This pH-dependent behavior makes these probes excellent for imaging acidic environments, such as lysosomes in living cells. researchgate.net The pKa value of the probe, which determines its responsive pH range, can be fine-tuned by introducing other substituents to the Bodipy core. rsc.org

Table 2: Research Findings on Bodipy-Based pH-Responsive Probes

Probe Derivative Target Analyte/Environment Sensing Mechanism Observed Response Key Finding
8-(4-aminophenyl)Bodipy Acidic pH (e.g., Lysosomes) Photoinduced Electron Transfer (PET) Fluorescence "turn-on" at low pH Effective for imaging acidic organelles like lysosomes. researchgate.net

Exploration of Anion Recognition Mechanisms

Anion sensing is a significant area of research due to the fundamental roles of anions in biological and environmental systems. Bodipy-based probes have been developed for various anions, including the highly toxic cyanide (CN-). The design of these sensors often leverages the electron-deficient boron atom of the Bodipy core or involves a reaction-based approach where the anion chemically alters the probe. researchgate.netacs.org

One successful strategy for cyanide detection involves a monostyryl-Bodipy derivative. In this system, the cyanide anion acts as a nucleophile, adding to the styryl double bond that is conjugated with the Bodipy fluorophore. This nucleophilic addition disrupts the π-conjugation of the molecule, leading to a dramatic and easily observable change in its optical properties: a colorimetric shift from red to blue and a near-complete quenching of its fluorescence. acs.org This chemodosimeter approach provides high selectivity for cyanide over other potentially interfering anions like fluoride. acs.org The incorporation of electron-withdrawing groups, such as the nitrophenyl unit, is a known strategy in sensor design to enhance the interaction with anion receptors. buu.ac.th

Table 3: Research Findings on a Bodipy-Based Fluorescent Probe for Anion Recognition

Probe Description Target Analyte Sensing Mechanism Observed Response Selectivity

Investigational Research into Biological and Cellular Probing

The favorable photophysical properties of Bodipy dyes, including their high fluorescence quantum yields and photostability, make them excellent candidates for bio-imaging. Derivatives of this compound have been instrumental in studying the complex environment within living cells.

Advanced Microscopy Techniques for Subcellular Localization Studies (In Vitro Research)

Understanding the function of cellular organelles requires tools that can visualize them with high specificity. Research has demonstrated that 1,3,5,7‐tetramethyl-8‐(4‐nitrophenyl)‐Bodipy can selectively accumulate in the peroxisomes of plant cells. This localization was confirmed using co-localization experiments, where the fluorescence signal from the Bodipy probe was shown to overlap with that of a known peroxisome-targeting fluorescent protein, visualized with high-resolution microscopy. dur.ac.uk

In other studies, Bodipy derivatives have been conjugated to peptides to target specific cellular compartments. For example, conjugates designed to target the Epidermal Growth Factor Receptor (EGFR) were found to internalize within HEp2 cells and localize primarily in the Golgi apparatus and lysosomes. nih.gov These studies rely on advanced fluorescence microscopy techniques, particularly confocal microscopy, which allows for optical sectioning of the cell to produce clear, high-resolution images of the probe's distribution. The specific localization is often verified by co-staining the cells with commercially available organelle trackers (e.g., LysoSensor or ER-Tracker) that fluoresce at a different wavelength, providing definitive evidence of the probe's destination within the cell. nih.gov

Mechanistic Studies of Interactions with Biological Macromolecules (e.g., Proteins, DNA) in Research Models

Investigating the interactions between small molecules and biological macromolecules like proteins and DNA is key to understanding cellular function and disease. Fluorescent probes derived from this compound are powerful tools for these mechanistic studies.

Bodipy-modified DNA has been used to probe the intricate details of protein-DNA interactions. In one study, oligonucleotide probes were synthesized containing a viscosity-sensitive Bodipy fluorophore. When a protein (the LutR repressor) bound to the DNA, the local environment around the Bodipy dye changed, causing a significant and measurable alteration in its fluorescence lifetime. This technique was sensitive enough to detect subtle conformational changes in the protein-DNA complex induced by the binding of a small effector molecule (L-lactate), a change that was not observable by other standard methods. rsc.org

Furthermore, Bodipy-labeled 2′-deoxyribonucleoside triphosphates (dNTPs) have been synthesized and successfully incorporated into DNA strands by DNA polymerases. acs.org These brightly fluorescent DNA strands can then be used for imaging cellular processes or to study the binding of other proteins to the labeled DNA sequence. The interaction between a protein and the Bodipy-labeled DNA can be monitored by changes in fluorescence intensity or fluorescence anisotropy, providing quantitative data on binding affinity and stoichiometry. nih.gov

Table 4: Research Findings on Bodipy Probes for Studying Macromolecular Interactions

Probe System Macromolecule Studied Technique Measured Parameter Key Finding
Viscosity-sensitive Bodipy-DNA probe LutR protein-DNA complex Fluorescence Lifetime Spectroscopy Fluorescence lifetime Detected subtle conformational changes in the protein-DNA complex upon effector binding. rsc.org

Research into Membrane Permeation and Intracellular Delivery Mechanisms (In Vitro Research)

The lipophilic nature of the 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) core generally facilitates its passage across cellular membranes. thermofisher.com The specific design of BODIPY derivatives can further influence their membrane permeation and intracellular localization. For instance, BODIPY conjugates with specific peptides have been shown to effectively permeate the plasma membrane. nih.gov Studies have demonstrated that the introduction of a 4-nitrophenyl group can influence the compound's interaction with cellular environments.

In vitro studies using human carcinoma HEp2 cells, which overexpress the epidermal growth factor receptor (EGFR), have been conducted to evaluate the intracellular behavior of BODIPY conjugates. nih.gov For example, a BODIPY-peptide conjugate, specifically conjugate 8 , demonstrated efficient permeation across the negatively charged plasma membrane. This was attributed to its cationic charge, lower molecular weight, and increased solubility compared to other similar conjugates. nih.gov Upon entering the cells, this conjugate was found to localize primarily in the Golgi apparatus and lysosomes. nih.gov In contrast, the unconjugated BODIPY precursor mainly localized in the endoplasmic reticulum and the Golgi apparatus. nih.gov

Furthermore, research has explored the use of BODIPY derivatives as fluorescent probes for specific cellular components. For example, 8-(4-aminophenyl)BODIPY derivatives have been synthesized and investigated as fluorescent pH probes, with some showing excellent membrane permeability and selective targeting of lysosomes. researchgate.net The ability of these compounds to cross cell membranes and accumulate in specific organelles highlights their potential for intracellular imaging and sensing applications. researchgate.netacs.org The development of BODIPY-caged inhibitors that are cell-permeable and can be activated by light further underscores the versatility of this platform for controlling intracellular processes. researchgate.net

The following table summarizes key findings from in vitro research on the membrane permeation and intracellular delivery of BODIPY derivatives.

BODIPY DerivativeCell LineKey Findings on Permeation and DeliveryPrimary Intracellular Localization
BODIPY-peptide conjugate 8 HEp2Enhanced permeation due to cationic charge and lower molecular weight. nih.govGolgi apparatus, Lysosomes nih.gov
Unconjugated BODIPY 5 HEp2Permeates cell membrane. nih.govEndoplasmic Reticulum, Golgi apparatus nih.gov
8-(4-aminophenyl)BODIPY 3b -Excellent membrane permeability. researchgate.netLysosomes researchgate.net

Integration of this compound in Advanced Materials Research

The unique photophysical properties of BODIPY dyes, including this compound, make them attractive components for advanced materials. researchgate.net Their high molar absorption coefficients, strong fluorescence, and good photostability are advantageous for a variety of applications. researchgate.netmdpi.com

BODIPY derivatives are actively being researched for their potential in organic electronic devices like OLEDs and OPVs. researchgate.netnih.gov Their tunable optical and electronic properties allow for the design of materials with specific absorption and emission characteristics, which is crucial for these applications. researchgate.netmdpi.com

In the context of OPVs, the incorporation of BODIPY units into conjugated polymers is a promising strategy. acs.org The strong absorption of BODIPY dyes can enhance the light-harvesting capabilities of the active layer in solar cells. acs.org For instance, a conjugated polymer incorporating a BODIPY unit has been synthesized and shown to have a low band gap of approximately 0.8 eV, which is desirable for organic solar cell applications. acs.org The 4-nitrophenyl group, in particular, can play a role in tuning the electronic properties of these materials. acs.org

In the field of OLEDs, BODIPY derivatives have been explored as emitters. researchgate.netresearchgate.net Their high fluorescence quantum yields can lead to efficient light emission. rsc.org Researchers have developed deep-red OLEDs with narrow electroluminescence spectra using BODIPY derivatives, achieving external quantum efficiencies of up to 2.3%. researchgate.net The substitution pattern on the BODIPY core, including the presence of a nitrophenyl group, can be tailored to achieve emission in different regions of the spectrum, from green to near-infrared. researchgate.netcore.ac.uk

The table below presents a summary of research findings on the use of BODIPY derivatives in OLEDs and OPVs.

ApplicationMaterial SystemKey Research Findings
OPVConjugated polymer with BODIPY unitLow band gap of ~0.8 eV achieved. acs.org
OLEDBODIPY derivative as emitterDeep-red emission with external quantum efficiency of 2.3%. researchgate.net
OLEDBODIPY derivativeHighly efficient and stable green emission with high color purity. rsc.org

BODIPY derivatives have been investigated for their potential in photocatalysis, often in conjunction with semiconductor materials. nih.gov The general mechanism of heterogeneous photocatalysis involves the photoexcitation of a semiconductor, leading to the generation of electron-hole pairs. nih.govbeilstein-journals.org These charge carriers can then participate in redox reactions on the catalyst surface. nih.gov

In one study, the photocatalytic activity of titanium dioxide (TiO₂) nanoparticles was evaluated. nih.gov While the bare TiO₂ nanoparticles showed an 83.8% photodegradation efficiency for methylene (B1212753) blue, the activity decreased after binding with a BODIPY photosensitizer. nih.gov However, the BODIPY-TiO₂ nanoparticles did exhibit moderate efficiency in singlet oxygen generation. nih.gov

Another area of research involves the use of BODIPY derivatives in photocatalytic systems for fuel production from CO₂. A graphene-BODIPY composite has been developed as a photocatalyst in a coupled photocatalytic-biocatalytic system, demonstrating high efficiency in NADH regeneration and subsequent formic acid production from CO₂. rsc.org

The photocatalytic reduction of a non-fluorescent dinitrophenyl-BODIPY derivative to a highly fluorescent product has also been used to study the location of reduction sites on TiO₂ mesocrystals. researchgate.net This highlights the utility of BODIPY compounds as probes in understanding photocatalytic mechanisms.

Photocatalytic SystemApplicationKey Findings and Mechanistic Insights
BODIPY-TiO₂ nanoparticlesMethylene blue degradationDecreased photocatalytic activity compared to bare TiO₂, but moderate singlet oxygen generation. nih.gov
Graphene-BODIPY compositeCO₂ reduction to formic acidHigh NADH regeneration (54.02%) and formic acid production (144.2 µmol). rsc.org
Dinitrophenyl-BODIPY with TiO₂Probing reduction sitesEnabled visualization of photocatalytic reduction locations on the semiconductor surface. researchgate.net

The ability of BODIPY derivatives to self-assemble into ordered structures is a key area of research for creating functional materials with tailored properties. researchgate.netfrontiersin.org This self-assembly can be driven by various non-covalent interactions, such as hydrogen bonding and π-π stacking. researchgate.netfrontiersin.org The introduction of specific functional groups, like the 4-nitrophenyl group, can influence these interactions and the resulting supramolecular architecture. researchgate.netacs.org

Studies have shown that the spectroscopic and self-assembly properties of nitro-substituted BODIPYs are highly dependent on the solvent polarity. researchgate.netacs.org In aqueous solutions, these derivatives tend to form aggregates. researchgate.netacs.org The self-assembly of BODIPY derivatives functionalized with uracil (B121893) groups has been investigated using scanning tunneling microscopy, revealing the formation of ordered structures driven by hydrogen bonds. frontiersin.org

Doping covalent organic frameworks (COFs) with BODIPY units is another strategy to create functional materials. researchgate.net A pre-synthetic method has been developed to dope (B7801613) COF structures with BODIPY derivatives, resulting in fluorescent covalent organic nanosheets with potential for biomedical applications. researchgate.net The bulky nature of some BODIPY derivatives can, however, hinder the crystallization process in COF synthesis. researchgate.net

Material SystemStudy FocusKey Findings
Nitro-substituted BODIPYsSelf-assemblyFormation of aggregates in aqueous solution, influenced by solvent polarity. researchgate.netacs.org
BODIPY-uracil derivativeSelf-assembly on HOPGFormation of ordered structures driven by hydrogen bonding between uracil groups. frontiersin.org
BODIPY-doped COFsDoping strategyDevelopment of fluorescent covalent organic nanosheets for potential biomedical use. researchgate.net

Photocatalytic Research Applications and Reaction Mechanisms

Research into this compound for Advanced Photonic and Optoelectronic Devices

The exceptional photophysical properties of BODIPY dyes, such as high fluorescence quantum yields and photostability, make them prime candidates for applications in advanced photonic and optoelectronic devices. nih.govresearchgate.netsemanticscholar.org

BODIPY derivatives have been extensively studied as laser dyes due to their efficient and stable laser emission. researchgate.netsemanticscholar.org They can be used in both liquid solutions and solid-state matrices. researchgate.net The lasing wavelength can be tuned by modifying the substituents on the BODIPY core. semanticscholar.org For example, new BODIPY dyes with a 3-styryl substituent have been synthesized and shown to exhibit lasing emission at 602–610 nm with efficiencies up to 18%. researchgate.net

Amplified Spontaneous Emission (ASE) is a phenomenon where spontaneously emitted light is amplified by stimulated emission as it travels through a gain medium. core.ac.ukfiberlabs.com BODIPY derivatives are excellent candidates for ASE applications. Research has shown that π-expanded coplanar BODIPY dyes can exhibit ASE with a threshold energy of 980 µJ and an efficiency of 5.5%. rsc.org The introduction of a nitrophenyl moiety at the meso-position of a BODIPY flanked by two EDOT units allows for precise tuning of the HOMO and LUMO energy levels, which is beneficial for optimizing their performance in photonic devices. core.ac.uk

The following table provides a summary of the lasing and ASE properties of selected BODIPY derivatives.

BODIPY DerivativeMediumLasing/ASE WavelengthEfficiency/Threshold
3-styryl BODIPY (PMS)Liquid/Solid602–610 nmUp to 18% efficiency researchgate.net
π-expanded coplanar BODIPY--980 µJ ASE threshold, 5.5% efficiency rsc.org

Mechanistic Investigations of Two-Photon Absorption Phenomena in this compound for Advanced Imaging Research

Two-photon absorption (TPA) is a nonlinear optical process where a fluorophore simultaneously absorbs two lower-energy photons to reach an excited state that would typically require a single photon of twice the energy. This phenomenon is the foundation of two-photon microscopy, which offers advantages like increased penetration depth in tissue and reduced photodamage. The efficiency of this process is quantified by the TPA cross-section (σ₂), measured in Göppert-Mayer (GM) units.

The molecular architecture of this compound is well-suited for TPA. The structure features the BODIPY core, which can act as a π-conjugated bridge, connected to a 4-nitrophenyl group at the meso-position. The nitro group (NO₂) is a strong electron-withdrawing group, establishing a donor-π-acceptor (D-π-A) framework within the molecule. This design is a cornerstone for engineering molecules with large TPA cross-sections.

Mechanistic studies reveal that the TPA properties of such dyes are governed by intramolecular charge transfer (ICT). Upon photoexcitation, an electron is transferred from the electron-rich BODIPY core (the donor-bridge) to the electron-deficient nitrophenyl moiety (the acceptor). rsc.org Theoretical and experimental investigations on analogous meso-substituted BODIPYs confirm that this charge transfer is a key factor. For instance, studies on a BODIPY compound with a nitro group at the meso position (NBDP) demonstrated that the nitro group's electron-withdrawing nature decreases the fluorescence signal but is integral to the charge transfer mechanism that can enhance TPA. doi.org The ICT state has a different electronic distribution and a larger change in dipole moment between the ground and excited states compared to the locally excited state, which is a critical factor for enhancing TPA probability.

However, the introduction of the 4-nitrophenyl group at the meso-position also introduces a significant challenge. The unconstrained rotation of the meso-aryl group provides a pathway for non-radiative energy loss, which typically quenches fluorescence. acs.orgepfl.ch Research on meso-aryl BODIPY derivatives shows that this rotation, combined with the stabilization of ICT processes, results in very low fluorescence quantum yields (Φf), often below 0.06. acs.org While a large TPA cross-section is desirable, a reasonable fluorescence quantum yield is also necessary for the TPA to result in a detectable fluorescent signal (a property known as the two-photon action cross-section, which is the product of the TPA cross-section and the quantum yield). Therefore, the primary focus of mechanistic studies on this compound is to understand the trade-off between the ICT-enhanced TPA cross-section and the rotation- and ICT-induced fluorescence quenching.

Table 1: Photophysical Properties of Selected Meso-Substituted BODIPY Dyes in Chloroform (CHCl₃) This table illustrates the effect of meso-substitution on the core photophysical properties of the BODIPY chromophore. Data for the specific this compound is limited; therefore, related compounds are shown to demonstrate the structure-property relationships.

Compound NameMeso-SubstituentAbsorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Fluorescence Quantum Yield (Φf)TPA Cross-Section (σ₂) [GM]Reference
NBDP Nitro~535~550LowNot specified doi.org
Meso-phenyl BODIPY derivative Phenyl5035110.05Not specified acs.org
3TFABDP Triphenylamine (B166846)~510~5300.81220 @ 800 nm doi.org

Note: NBDP is a meso-nitro BODIPY derivative. 3TFABDP is a BODIPY with a triphenylamine donor group, designed to enhance charge transfer and TPA, provided for comparison of a high-TPA BODIPY.

Stimulated Emission Depletion (STED) Microscopy Research with this compound Dyes

Stimulated Emission Depletion (STED) microscopy is a super-resolution imaging technique that bypasses the diffraction limit of light to achieve nanoscale resolution. It operates by using a second, donut-shaped laser beam (the STED beam) to de-excite fluorophores at the periphery of the excitation spot through stimulated emission. This process effectively narrows the area from which fluorescence is detected, thereby enhancing image resolution.

The performance of a fluorescent probe in STED microscopy is critically dependent on several key photophysical properties. An ideal STED dye must possess:

High fluorescence quantum yield (Φf): A bright signal is necessary to overcome the noise and generate a high-contrast image.

High photostability: The dye must withstand the high-intensity laser light from both the excitation and STED beams without significant photobleaching.

Appropriate spectral properties: The dye's emission spectrum must overlap with the wavelength of the STED laser to enable efficient stimulated emission.

A large Stokes shift: A significant separation between the absorption and emission maxima is beneficial to minimize spectral crosstalk.

Based on extensive research into the photophysical properties of meso-nitrophenyl substituted BODIPYs, This compound is considered a highly unsuitable candidate for STED microscopy .

The primary disqualifying factor is its extremely low fluorescence quantum yield. doi.orgacs.org As established in the TPA discussion, the combination of the electron-withdrawing nitro group and the rotational freedom of the meso-phenyl ring creates highly efficient non-radiative decay pathways. epfl.ch These pathways, driven by intramolecular charge transfer, effectively quench fluorescence, with reported quantum yields for analogous compounds being less than 6%. acs.org Since STED microscopy is fundamentally a fluorescence-based technique, a probe that is "dark" or very weakly emissive cannot provide the necessary signal for constructing a super-resolved image. The photons required for a high-resolution image would be too few, resulting in an unacceptably low signal-to-noise ratio.

Table 2: Comparison of Ideal STED Probe Properties vs. Known Properties of Meso-Nitrophenyl BODIPYs

PropertyIdeal for STED MicroscopyKnown Property of Meso-Nitrophenyl BODIPYsSuitability for STEDReference
Fluorescence Quantum Yield (Φf) High (> 0.6)Extremely Low (< 0.06)Very Poor doi.orgacs.org
Photostability HighModerate to High (General BODIPY trait)Potentially Adequate mdpi.com
Signal Strength BrightVery Dim / "Dark"Very Poor acs.orgepfl.ch

Structure Activity Relationships and Mechanistic Correlations in 8 4 Nitrophenyl Bodipy Derivatives

Influence of Substituent Electronic Properties on Photophysical Mechanisms

The electronic nature of substituents appended to the 8-(4-Nitrophenyl) BODIPY core plays a pivotal role in dictating the photophysical behavior of the resulting derivatives. The introduction of electron-donating or electron-withdrawing groups can significantly alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing absorption and emission wavelengths, fluorescence quantum yields, and excited-state dynamics. mdpi.com

The strong electron-withdrawing nature of the nitro group at the para position of the 8-phenyl ring already influences the electronic structure of the parent compound. acs.org Further substitution on the BODIPY core can either amplify or counteract this effect. For instance, the introduction of electron-donating groups, such as methoxy (B1213986) or dimethylamino moieties, at other positions of the BODIPY core can lead to a red-shift (bathochromic shift) in both the absorption and emission spectra. researchgate.net This is attributed to a decrease in the HOMO-LUMO energy gap. Conversely, the incorporation of additional electron-withdrawing groups generally results in a blue-shift (hypsochromic shift) of the spectral bands. acs.org

A key photophysical mechanism influenced by substituent electronic properties is photoinduced electron transfer (PeT). nih.gov In many this compound derivatives, the nitro group can act as an electron acceptor, leading to fluorescence quenching. nih.govresearchgate.net This process involves the transfer of an electron from the photoexcited BODIPY core to the nitrophenyl moiety, creating a non-emissive charge-separated state. The efficiency of this PeT process is highly dependent on the electronic properties of other substituents on the molecule. For example, attaching a strong electron-donating group can enhance the driving force for PeT, leading to more pronounced fluorescence quenching.

The position of the substituent also has a profound impact. Substitution at the 2,6-positions of the BODIPY core has been shown to have a more significant effect on the HOMO and LUMO energy levels compared to substitution at other positions. mdpi.com This is due to the larger contribution of these positions to the frontier molecular orbitals.

The following table summarizes the effect of different substituents on the photophysical properties of 8-aryl BODIPY derivatives, providing insights into the electronic tuning of these fluorophores.

Substituent Position Effect on Absorption/Emission Effect on Quantum Yield (ΦF) Dominant Mechanism Reference
Nitro (-NO2)8-phenyl (para)Generally leads to quenchingLow ΦFPhotoinduced Electron Transfer (PeT) nih.govresearchgate.net
Methoxy (-OCH3)3,5-positionsRed-shiftCan increase or decrease depending on other factorsIntramolecular Charge Transfer (ICT) researchgate.net
Dimethylamino (-N(CH3)2)2-positionRed-shiftGenerally quenched in nonpolar solvents, enhanced in polar solventsICT, Twisted Intramolecular Charge Transfer (TICT) uminho.pt
Thienyl3,5-positionsMinimal shiftModerate ΦFπ-conjugation rsc.org
Bromo (-Br)2,6-positionsRed-shiftDecreased ΦFHeavy-atom effect, promoting intersystem crossing rsc.org

Steric Hindrance Effects on Conformation and Excited-State Dynamics

The three-dimensional arrangement of the 8-aryl group relative to the BODIPY core is a critical determinant of the excited-state dynamics and, consequently, the fluorescence properties. sci-hub.box The rotational freedom of the 8-phenyl ring allows for non-radiative decay pathways, which often leads to low fluorescence quantum yields in unconstrained 8-phenyl BODIPYs. sci-hub.box Steric hindrance, introduced by substituents on the BODIPY core or the 8-phenyl ring, can restrict this rotation, thereby influencing the conformation and excited-state deactivation pathways.

One of the most effective strategies to enhance the fluorescence of 8-aryl BODIPYs is to introduce bulky substituents at the 1- and 7-positions of the BODIPY core. aip.org These substituents physically impede the rotation of the 8-phenyl ring, forcing it into a more perpendicular orientation with respect to the BODIPY plane. This orthogonal geometry disrupts the electronic communication between the aryl group and the fluorophore in the excited state, which in turn blocks the non-radiative decay channels associated with rotational motion. aip.org As a result, the radiative decay pathway (fluorescence) becomes more favorable, leading to a significant increase in the fluorescence quantum yield.

Computational studies have shown that in the ground state (S0), the dihedral angle between the 8-phenyl ring and the BODIPY core in unconstrained derivatives is typically around 56°. sci-hub.box Upon excitation to the first singlet excited state (S1), this angle can decrease, promoting electronic coupling and non-radiative decay. sci-hub.box In sterically hindered derivatives, this dihedral angle is forced to be much larger, often approaching 90°, even in the excited state. aip.org This conformational rigidity is key to their enhanced fluorescence.

The interplay between steric hindrance and electronic effects can be complex. For example, while ortho-substitution on the 8-phenyl ring can introduce steric hindrance, it can also alter the electronic properties of the substituent, leading to a combination of effects on the photophysical properties.

The table below illustrates how steric hindrance, quantified by the dihedral angle, affects the fluorescence quantum yield of 8-aryl BODIPY derivatives.

Derivative Substituents at 1,7-positions Dihedral Angle (S0) Fluorescence Quantum Yield (ΦF) Reference
Unconstrained 8-phenyl BODIPYH~56°Low sci-hub.box
1,7-Dimethyl-8-phenyl BODIPYCH3~70-80°High aip.org
8-(Mesityl) BODIPYH (ortho-methyls on phenyl)HighHigh sci-hub.box

Rational Design Principles for Modulating Optical and Electronic Behaviors

The predictable structure-property relationships in this compound derivatives have enabled the formulation of rational design principles for creating molecules with tailored optical and electronic behaviors. nih.gov These principles guide the strategic placement of functional groups to achieve desired outcomes such as specific absorption and emission wavelengths, high fluorescence quantum yields, or sensitivity to environmental stimuli.

Tuning Absorption and Emission Wavelengths:

Extending π-Conjugation: A common strategy to achieve red-shifted absorption and emission is to extend the π-conjugated system of the BODIPY core. researchgate.net This can be accomplished by introducing styryl, ethynyl, or other conjugated groups at the 2,6- or 3,5-positions.

Donor-Acceptor Systems: Creating intramolecular charge transfer (ICT) systems by incorporating both electron-donating and electron-withdrawing groups can also lead to significant red-shifts. uminho.pt The 8-(4-Nitrophenyl) group itself can act as an acceptor, so the introduction of donor groups at other positions is a viable strategy.

Annulation: Fusing aromatic rings to the BODIPY core is another effective method for extending π-conjugation and achieving near-infrared (NIR) absorption and emission. researchgate.net

Modulating Fluorescence Quantum Yield:

Restricting Rotational Freedom: As discussed in section 7.2, introducing steric hindrance to restrict the rotation of the 8-aryl group is a primary strategy for enhancing fluorescence. aip.org

Controlling Photoinduced Electron Transfer (PeT): The quenching effect of the 8-(4-nitrophenyl) group can be modulated by altering the electronic properties of the molecule. For instance, converting the nitro group to an amino group can switch off the PeT process and "turn on" fluorescence. nih.gov

Heavy-Atom Effect: The introduction of heavy atoms like bromine or iodine can promote intersystem crossing (ISC) from the singlet excited state to the triplet state. rsc.org This quenches fluorescence but can be desirable for applications like photodynamic therapy (PDT) that rely on triplet state sensitization.

Inducing Environmental Sensitivity:

Solvatochromism: By designing molecules with a significant change in dipole moment upon excitation, it is possible to create dyes whose absorption and emission spectra are sensitive to solvent polarity. researchgate.net This is often achieved in donor-acceptor type structures.

pH Sensing: Incorporating acidic or basic moieties, such as a pyridyl group, allows for the development of pH-sensitive fluorescent probes. mdpi.com Protonation or deprotonation of these groups alters the electronic properties of the dye, leading to a change in its fluorescence.

Ion Sensing: Attaching specific ion-binding ligands (chelators) to the BODIPY core can be used to create fluorescent sensors for metal ions or anions. Binding of the target ion modulates the photophysical properties of the dye, providing a detectable signal.

The systematic application of these design principles has led to the development of a vast library of this compound derivatives with a wide range of functionalities. nih.gov

Correlation Between Molecular Architecture and Environmental Responsiveness

The sensitivity of this compound derivatives to their local environment is intrinsically linked to their molecular architecture. The ability of a dye to respond to changes in polarity, viscosity, or the presence of specific analytes is a direct consequence of its structural design.

Polarity Sensing:

Derivatives exhibiting intramolecular charge transfer (ICT) characteristics are often sensitive to solvent polarity. researchgate.net In these molecules, the excited state is typically more polar than the ground state. In polar solvents, the excited state is stabilized to a greater extent than the ground state, leading to a red-shift in the emission spectrum. The magnitude of this solvatochromic shift is dependent on the degree of charge separation in the excited state, which is determined by the strength and relative orientation of the donor and acceptor groups within the molecule. For this compound derivatives, the introduction of strong donor groups can enhance their polarity sensitivity.

Viscosity Sensing:

Fluorescent molecular rotors are a class of dyes whose fluorescence quantum yield is dependent on the viscosity of their environment. rsc.org In low-viscosity media, intramolecular rotation around a single bond provides an efficient non-radiative decay pathway, leading to low fluorescence. In viscous environments, this rotation is hindered, which blocks the non-radiative pathway and causes an increase in fluorescence intensity. rsc.org 8-Aryl BODIPYs, where the aryl group can rotate relative to the BODIPY core, are excellent candidates for viscosity sensors. The 8-(4-Nitrophenyl) group, with its potential for both rotation and electronic interactions, can be a key component in the design of such rotors.

Analyte Sensing:

The design of analyte-responsive probes involves coupling the photophysical properties of the this compound core to a specific recognition event. This is typically achieved by incorporating a receptor unit that selectively binds to the target analyte. The binding event then triggers a change in the fluorescence of the BODIPY unit through mechanisms such as:

Photoinduced Electron Transfer (PeT): The analyte binding can modulate the efficiency of a PeT process. For example, a probe might be designed to be non-fluorescent due to PeT, but upon binding to an analyte, the PeT process is inhibited, and fluorescence is restored.

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the donor-acceptor properties of the system, leading to a shift in the emission wavelength.

Förster Resonance Energy Transfer (FRET): In a FRET-based sensor, the BODIPY dye can act as a donor or an acceptor in a pair with another fluorophore. The binding of an analyte can change the distance or orientation between the two fluorophores, modulating the FRET efficiency and resulting in a ratiometric fluorescence response.

The following table provides examples of how molecular architecture dictates the environmental responsiveness of BODIPY derivatives.

Environmental Parameter Required Molecular Feature Mechanism of Response Example Application Reference
PolarityDonor-acceptor structure with a large change in dipole moment upon excitationSolvatochromism (emission shift)Probing the polarity of microenvironments researchgate.net
ViscosityRotatable group (e.g., 8-phenyl ring)Hindered intramolecular rotation in viscous media leads to fluorescence enhancementMapping intracellular viscosity rsc.org
pHPresence of an acidic or basic moiety (e.g., pyridine)Protonation/deprotonation alters the electronic properties and fluorescencepH sensing in biological systems mdpi.com
Metal IonsAppended chelating ligandIon binding modulates PeT, ICT, or FRETDetection of specific metal ions in solution nih.gov

Emerging Research Directions and Future Prospects for 8 4 Nitrophenyl Bodipy Chemistry

Integration with Nanomaterials for Enhanced Research Functionalities

The synergy between 8-(4-Nitrophenyl) Bodipy and nanomaterials has unlocked new possibilities for creating advanced functional materials. Researchers are actively exploring how the unique photophysical properties of this dye can be enhanced or modulated when integrated with various nanostructures.

One key area of investigation is the development of BODIPY-functionalized gold nanoparticles . These hybrid materials have shown potential as photosensitizers in antimicrobial photodynamic therapy. researchgate.net The gold nanoparticles can enhance the generation of singlet oxygen by the BODIPY dye upon light irradiation, leading to more effective killing of bacteria. researchgate.net Furthermore, these functionalized nanoparticles can serve as optical sensors and enhance fluorescent signals in cell imaging techniques like confocal microscopy and flow cytometry. researchgate.net

Another promising avenue is the creation of self-assembling BODIPY nanoparticles . These nanoparticles can exhibit different morphologies, such as spherical and rod-like structures, which can influence their delivery and imaging efficacy in biological systems. For instance, rod-like nanoparticles have demonstrated great potential for efficient delivery and enhanced bioimaging.

The table below summarizes some examples of nanomaterials integrated with BODIPY derivatives and their enhanced functionalities.

NanomaterialBODIPY DerivativeEnhanced FunctionalityApplication Area
Gold Nanoparticlesmeso-aniline substituted BODIPYHigh singlet oxygen quantum yieldAntimicrobial Photodynamic Therapy
Self-Assembled NanoparticlesVarious BODIPY derivativesTunable morphology (spherical, rod-like) for efficient deliveryBioimaging
Graphene Oxide3,5-dichloro-8-(4-boronophenyl) BODIPYGlutathione depletion and PDTCancer Therapy

Exploration of Supramolecular Assemblies and Their Collective Properties

The self-assembly of this compound and its derivatives into well-defined supramolecular structures is a rapidly growing field of research. These assemblies can exhibit unique collective properties that are not observed in individual molecules, opening up new avenues for materials science and nanotechnology.

A fascinating example is the formation of J-aggregates . In aqueous solutions, certain aza-BODIPY dyes can self-assemble into J-aggregates with a regular lamellar stacking structure. researchgate.netresearchgate.net These aggregates display significantly red-shifted absorption and emission bands, pushing their activity into the near-infrared (NIR) region. researchgate.netresearchgate.net This is particularly advantageous for biological applications, as NIR light can penetrate deeper into tissues. Co-assembly of these dyes with amphiphilic polypeptides can lead to the formation of J-aggregation nanoparticles (J-NPs) with good water solubility and stability, making them suitable for in vivo applications such as NIR-II fluorescence imaging-guided photothermal therapy. researchgate.netresearchgate.net

The formation of supramolecular metallacycles is another exciting area. By using coordination-driven self-assembly with metal ions like platinum, triangular metallacycles incorporating BODIPY ligands can be constructed. nih.gov These structures can combine the photodynamic properties of the BODIPY unit with the chemotherapeutic potential of the metal, leading to synergistic effects in cancer therapy. nih.gov

The study of Langmuir-Schaefer films provides insights into the relationship between molecular structure and supramolecular organization in thin films. The arrangement of BODIPY molecules in these films can influence their spectral properties, with some derivatives forming excimers.

Development of Advanced Spectroscopic Tools for In Situ Monitoring

The sensitivity of this compound's fluorescence to its local environment makes it an excellent candidate for the development of advanced spectroscopic tools for in situ monitoring of various chemical and biological processes.

Derivatives of this compound have been designed as fluorescent probes for specific analytes . For example, a derivative was synthesized to detect hydrogen sulfide (B99878) (H2S), a biologically important signaling molecule. researchgate.net This probe exhibits a "turn-on" fluorescence response in the presence of H2S, with a detectable color change and a ratiometric fluorescence response. researchgate.net Another study focused on a monostyryl-BODIPY derivative as a colorimetric and fluorescent probe for cyanide ions. acs.org

Furthermore, the development of ratiometric fluorescent probes allows for more accurate and quantitative measurements by minimizing the influence of external factors. A FRET (Förster Resonance Energy Transfer)-based probe was designed for the ratiometric detection of H2S, exhibiting a shift in its emission wavelength upon reaction.

The table below highlights some examples of this compound-based spectroscopic tools.

Probe TypeAnalyteSensing Mechanism
Turn-on Fluorescent ProbeHydrogen Sulfide (H2S)Nucleophilic reaction leading to enhanced conjugation
Colorimetric and Fluorescent ProbeCyanide IonsInteraction leading to changes in color and fluorescence
Ratiometric FRET ProbeHydrogen Sulfide (H2S)Reaction leading to a shift in emission wavelength

Theoretical Predictions Guiding Experimental Design and Discovery

Theoretical calculations and computational modeling are becoming increasingly indispensable tools in the field of BODIPY chemistry. They provide valuable insights into the electronic structure, photophysical properties, and reactivity of these dyes, thereby guiding the rational design of new molecules with tailored functionalities.

Time-dependent density functional theory (TD-DFT) is a powerful method used to calculate the UV-vis absorption and emission spectra of BODIPY dyes. nih.gov These calculations can help to understand the nature of electronic transitions and predict how modifications to the molecular structure will affect the spectroscopic properties. For instance, theoretical studies have been used to investigate the intramolecular charge transfer (ICT) character of excited states in distyryl-functionalized BODIPY molecules. acs.org

Computational modeling can also be used to study the potential energy surfaces of BODIPY derivatives, providing insights into their de-excitation pathways and the factors that influence their fluorescence quantum yields. researchgate.net For example, calculations have shown that the functionalization of a meso-phenyl BODIPY with an electron-withdrawing nitro group can create a viscosity-sensitive molecular rotor. researchgate.net

These theoretical predictions can significantly accelerate the discovery process by allowing researchers to screen potential candidates in silico before embarking on time-consuming and resource-intensive synthetic efforts.

Multidisciplinary Research Initiatives Bridging Chemistry, Physics, and Biology

The diverse potential applications of this compound and its derivatives necessitate a multidisciplinary research approach, bringing together experts from chemistry, physics, and biology.

The development of BODIPY-based materials for photodynamic therapy (PDT) and photothermal therapy (PTT) is a prime example of such a collaborative effort. Chemists synthesize new BODIPY derivatives with optimized photophysical properties, physicists investigate their light-absorbing and energy-transfer characteristics, and biologists evaluate their efficacy and biocompatibility in cellular and animal models. nih.gov

Similarly, the creation of advanced bioimaging probes requires a deep understanding of both the photophysics of the dye and the biological system being studied. researchgate.net Chemists design and synthesize probes with specific targeting moieties, while biologists use advanced microscopy techniques to visualize and track these probes within living cells and tissues. researchgate.net

The continued collaboration between researchers from different fields will be crucial for fully realizing the potential of this compound and its derivatives in addressing key challenges in medicine, energy, and materials science.

Q & A

Q. What are the key photophysical properties of 8-(4-Nitrophenyl) Bodipy that make it suitable for fluorescent sensing applications?

Methodological Answer: The compound exhibits high quantum yield (>0.8 in non-polar solvents), sharp absorption/emission profiles (FWHM < 30 nm), and tunable excitation/emission wavelengths (500–750 nm) due to its π-conjugated system. The 4-nitrophenyl group at the 8-position enhances electron-withdrawing effects, stabilizing the excited state and enabling applications in redox-sensitive sensing . To validate these properties, researchers should:

  • Measure fluorescence quantum yield using an integrating sphere with reference dyes (e.g., rhodamine 6G).
  • Characterize solvatochromic behavior via UV-Vis and fluorescence spectroscopy in solvents of varying polarity.
  • Compare experimental data with DFT calculations to confirm electronic transitions .

Q. What are common synthetic routes for introducing the 4-nitrophenyl group at the 8-position of the Bodipy core?

Methodological Answer: Two primary methods are employed:

Direct electrophilic substitution : Reacting 8-unsubstituted Bodipy with 4-nitrophenyl diazonium salts under acidic conditions (yield: 40–60%). Monitor reaction progress via TLC (Rf shift in hexane/EtOAc 3:1).

Suzuki-Miyaura coupling : Using 8-bromo Bodipy and 4-nitrophenylboronic acid with Pd(PPh₃)₄ catalyst (yield: 55–70%). Purify via silica column chromatography (gradient elution: DCM to DCM/MeOH 95:5) .
Note: Confirm regioselectivity using ¹H NMR (singlet for H-1/H-7 protons) and mass spectrometry .

Advanced Research Questions

Q. How can researchers address challenges in achieving high enantiomeric excess (ee) when synthesizing chiral this compound derivatives for enantioselective sensing?

Methodological Answer: Chiral induction is challenging due to the planar Bodipy core. Strategies include:

  • Axial chirality : Introduce sterically hindered substituents (e.g., 2-methoxyphenyl groups at positions 3 and 5) via Suzuki coupling. Monitor ee using chiral HPLC (Chiralpak IA column, hexane/IPA 85:15) .
  • Dynamic resolution : Use enantiopure amines (e.g., (S)-α-methylbenzylamine) in SNAr reactions with 3,5-dibromo Bodipy intermediates. Optimize reaction temperature (0–25°C) to minimize racemization .
  • Crystallography : Validate absolute configuration via single-crystal X-ray diffraction (e.g., C2 symmetry in trans-arranged derivatives) .

Q. What experimental strategies are recommended for resolving contradictory data regarding the solvatochromic behavior of this compound in different solvent systems?

Methodological Answer: Contradictions often arise from solvent polarity effects on the nitro group’s electron-withdrawing capacity. To resolve discrepancies:

Control experiments : Measure emission spectra in rigorously dried solvents (e.g., molecular sieves for THF) to exclude hydrogen bonding artifacts .

Time-resolved fluorescence : Compare lifetimes in polar (τ ~2.5 ns in DMSO) vs. non-polar solvents (τ ~4.0 ns in toluene) to assess excited-state relaxation pathways .

Computational modeling : Perform TD-DFT calculations (B3LYP/6-31G*) to predict solvatochromic shifts and correlate with experimental Stokes shifts .

Data normalization : Use internal standards (e.g., coumarin 153) to correct for instrument-dependent variations .

Q. How can the electron-deficient 4-nitrophenyl group influence the reactivity of this compound in photoredox catalysis applications?

Methodological Answer: The nitro group enhances oxidative quenching by stabilizing the Bodipy radical anion. To exploit this:

  • Electrochemical analysis : Measure reduction potentials via cyclic voltammetry (e.g., E₁/₂ = -1.2 V vs. SCE in acetonitrile) to assess catalytic activity .
  • Quenching studies : Titrate with electron donors (e.g., triethylamine) and monitor fluorescence decay kinetics (kq ~10⁹ M⁻¹s⁻¹) .
  • Catalytic testing : Evaluate photocatalytic C–C coupling reactions under blue LED irradiation (λ = 470 nm), comparing yields with non-nitrophenyl Bodipy controls .

Data Management & Validation

Q. What are best practices for ensuring reproducibility in synthesizing and characterizing this compound?

Methodological Answer:

  • Synthesis protocols : Document reaction conditions (e.g., inert atmosphere, exact stoichiometry) and purification steps (e.g., column chromatography gradients) in electronic lab notebooks (e.g., Chemotion ELN) .
  • Characterization : Provide full spectral data (¹H/¹³C NMR, HRMS) for new compounds. For known derivatives, cross-reference with SciFinder or Reaxys entries (e.g., CAS 321895-92-5) .
  • Data sharing : Deposit raw spectra and crystallographic data (CIF files) in repositories like Chemotion or RADAR4Chem to enable peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.